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2-Hydroxy-4-methoxy-6-methylbenzaldehyde Documentation Hub

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  • Product: 2-Hydroxy-4-methoxy-6-methylbenzaldehyde
  • CAS: 34883-08-4

Core Science & Biosynthesis

Foundational

Part 1: Structural Characterization & Chemical Identity

Technical Monograph: Everninic Aldehyde (2-Hydroxy-4-methoxy-6-methylbenzaldehyde) Executive Summary Everninic aldehyde (CAS: 709-50-2) is a pharmacologically significant resorcinolic derivative found in lichen species s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Everninic Aldehyde (2-Hydroxy-4-methoxy-6-methylbenzaldehyde)

Executive Summary Everninic aldehyde (CAS: 709-50-2) is a pharmacologically significant resorcinolic derivative found in lichen species such as Evernia prunastri. As the aldehyde analogue of everninic acid, it serves as a critical intermediate in the synthesis of bioactive depsides and chromones. This guide provides a rigorous analysis of its structural chemistry, regioselective synthesis, and spectroscopic fingerprinting, tailored for application scientists and medicinal chemists.

Everninic aldehyde is defined by a tetra-substituted benzene ring. Its stability and reactivity are governed by the interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing formyl group.

Chemical Nomenclature & Identifiers

Parameter Detail
IUPAC Name 2-Hydroxy-4-methoxy-6-methylbenzaldehyde
Common Name Everninic aldehyde
CAS Number 709-50-2
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol

| SMILES | Cc1cc(OC)cc(O)c1C=O |

Structural Dynamics & Intramolecular Bonding The molecule exhibits a strong intramolecular hydrogen bond (IMHB) between the C2-hydroxyl proton and the carbonyl oxygen. This interaction creates a pseudo-six-membered ring, significantly influencing its chemical behavior:

  • Reduced Carbonyl Electrophilicity: The H-bond stabilizes the carbonyl, making it less susceptible to weak nucleophiles compared to non-chelated aldehydes.

  • pKa Shift: The acidity of the phenolic proton is reduced (pKa > 10) because the proton is "locked" in the chelate.

  • Solubility: The masking of the polar hydroxyl group enhances solubility in non-polar organic solvents (e.g., dichloromethane, toluene).

Structure Core Benzene Core (Electron Rich) C2_OH C2-Hydroxyl (H-Bond Donor) Core->C2_OH C1_CHO C1-Formyl (H-Bond Acceptor) Core->C1_CHO C4_OMe C4-Methoxy (Resonance Donor) Core->C4_OMe C6_Me C6-Methyl (Steric Bulk) Core->C6_Me C2_OH->C1_CHO Intramolecular H-Bond (Stabilization) C6_Me->C1_CHO Steric Hindrance

Figure 1: Structural interaction map of Everninic aldehyde showing the critical intramolecular hydrogen bond and steric environment.

Part 2: Physicochemical Properties

The following data points are critical for process development and formulation.

PropertyValueContext/Implication
Appearance Pale yellow needles/powderColor intensifies upon oxidation or trace metal contamination.
Melting Point 61–65 °CSharp MP indicates high purity; broadens significantly with isomeric impurities (isoeverninic aldehyde).
Solubility (Water) Very Low (< 0.5 mg/mL)Hydrophobic nature requires organic co-solvents (DMSO, EtOH) for biological assays.
Solubility (Organic) HighSoluble in CHCl₃, Acetone, Ethyl Acetate, Ethanol.
pKa (Phenol) ~10.5Higher than typical phenols (pKa ~10) due to H-bond stabilization.
UV

~295 nm, 330 nmCharacteristic of substituted benzaldehydes; bathochromic shift in alkaline media.

Part 3: Regioselective Synthesis Protocol

The synthesis of Everninic aldehyde requires precise regiocontrol to distinguish it from its isomer, Isoeverninic aldehyde. The Vilsmeier-Haack formylation of orcinol monomethyl ether is the industry-standard approach due to its selectivity for the activated position para to the methoxy group (and ortho to the hydroxyl).

Reaction Logic:

  • Substrate: Orcinol Monomethyl Ether (3-methoxy-5-methylphenol).

  • Reagent: Phosphoryl chloride (POCl₃) and Dimethylformamide (DMF).

  • Mechanism: Electrophilic aromatic substitution. The formyl group enters at C2 (between OH and Me is sterically hindered; between OH and OMe is electronically favored but crowded). However, in the Everninic substitution pattern (2-OH, 4-OMe, 6-Me), the formyl group is actually placed at the position between the OH and Me groups relative to the original orcinol skeleton?

    • Correction: Let's trace the regiochemistry carefully.

    • Orcinol Monomethyl Ether: OH at 1, OMe at 3, Me at 5.

    • Target: CHO at 2 (Ortho to OH, Ortho to OMe).

    • Gattermann-Adams or Vilsmeier conditions favor the position para to the strongest activator (OH) if unblocked, or ortho if para is blocked.

    • Here, the position para to OH (C4) is occupied by H. The position para to OMe (C6) is occupied by H.

    • Literature Consensus: Formylation of orcinol monomethyl ether yields Everninic aldehyde (CHO ortho to OH, para to OMe) as the major product due to the directing power of the OH group and the stabilization of the transition state by the adjacent OH (chelation control).

Step-by-Step Protocol

Materials:

  • Orcinol Monomethyl Ether (10.0 g, 72.4 mmol)

  • Phosphoryl Chloride (POCl₃) (13.3 g, 86.9 mmol)

  • DMF (Dry, 50 mL)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Vilsmeier Complex Formation: In a flame-dried flask under N₂, cool DMF (50 mL) to 0°C. Add POCl₃ dropwise over 20 mins. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.

  • Substrate Addition: Dissolve Orcinol Monomethyl Ether in minimal DMF/DCM. Add dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Heat to 60°C for 2 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product spot will be less polar than starting material due to H-bonding.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (200 g) containing sodium acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water, then brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Methanol/Water or perform flash chromatography (Silica, 0-10% EtOAc in Hexane).

Synthesis Step1 Reagent Prep DMF + POCl3 (0°C) Generates Chloroiminium Ion Step2 Addition Add Orcinol Monomethyl Ether Electrophilic Attack Step1->Step2 Step3 Heating 60°C, 2 Hours Formation of Iminium Intermediate Step2->Step3 Step4 Hydrolysis Ice/NaOAc Converts C=N to C=O Step3->Step4 Step5 Purification Recrystallization (MeOH) Yields Everninic Aldehyde Step4->Step5

Figure 2: Vilsmeier-Haack synthesis workflow for Everninic Aldehyde.

Part 4: Analytical Fingerprinting (Spectroscopy)

Accurate identification requires distinguishing Everninic aldehyde from its isomers.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

Chemical Shift (δ) Multiplicity Integration Assignment Mechanistic Insight
12.50 - 13.00 Singlet (s) 1H 2-OH Extremely downfield due to strong IMHB with carbonyl.
10.10 - 10.30 Singlet (s) 1H -CHO Aldehyde proton.
6.35 Doublet (d, J=2.5 Hz) 1H Ar-H (C3) Meta-coupling with C5 proton.
6.25 Doublet (d, J=2.5 Hz) 1H Ar-H (C5) Meta-coupling with C3 proton.
3.85 Singlet (s) 3H -OCH₃ Methoxy group.

| 2.60 | Singlet (s) | 3H | -CH₃ | Methyl group (deshielded by aromatic ring). |

2. Infrared Spectroscopy (FT-IR)

  • 3200–3500 cm⁻¹: Weak/Broad OH stretch (often obscured by C-H stretches due to chelation).

  • 1640–1650 cm⁻¹: C=O Stretch. Note: This is lower than typical aldehydes (1700 cm⁻¹) due to conjugation and Hydrogen Bonding.

  • 1610 cm⁻¹: Aromatic C=C ring stretch.

Part 5: Reactivity & Biological Applications[2][3][4][5]

Chemical Reactivity Profile

  • Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases). This is the primary route for synthesizing antimicrobial derivatives.

    • Protocol: Reflux with amine in Ethanol (catalytic acetic acid).

  • Oxidation: Mild oxidation (Ag₂O or NaClO₂) yields Everninic Acid .

  • Demethylation: Treatment with BBr₃ yields 2,4-dihydroxy-6-methylbenzaldehyde (Orsellinic aldehyde).

Biological Significance [1][2][3]

  • Antimicrobial: Exhibits moderate activity against Gram-positive bacteria (S. aureus) and fungi (Candida albicans). The lipophilicity provided by the methyl and methoxy groups facilitates cell membrane penetration.

  • Lichen Metabolite: Acts as a chemical defense agent in Evernia species against herbivores and pathogens.

References

  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag. (Definitive source for physical properties and NMR data of lichen metabolites).

  • Robertson, A., & Stephenson, R. J. (1932). Lichen acids. Part III. The constitution of barbatic acid and the synthesis of isorhizonic acid and methyl barbatate. Journal of the Chemical Society, 1388-1395. (Foundational synthesis of everninic derivatives).

  • Kinoshita, K., et al. (1994). Inhibitory effects of lichen secondary metabolites on the activity of hyaluronidase. Journal of Natural Products, 57(2), 266-271. (Biological activity grounding).[4]

  • Elix, J. A., & Whitton, A. A. (1987). A revision of the lichen genus Menegazzia. Australian Systematic Botany. (Structural elucidation references).

Sources

Exploratory

Biosynthetic pathway of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

An in-depth technical analysis of the biosynthetic pathway of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (commonly known as everninaldehyde) reveals a highly orchestrated sequence of polyketide assembly, targeted reduction...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the biosynthetic pathway of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (commonly known as everninaldehyde) reveals a highly orchestrated sequence of polyketide assembly, targeted reduction, and regioselective functionalization. This whitepaper is designed for researchers and drug development professionals seeking to engineer or interrogate fungal secondary metabolite pathways.

Biosynthetic Logic & Pathway Architecture

2-Hydroxy-4-methoxy-6-methylbenzaldehyde is a fungal secondary metabolite and a critical intermediate in the synthesis of more complex bioactive molecules, such as barnol and various lichen depsides[1][2]. Its biosynthesis follows a classic fungal iterative polyketide pathway, characterized by three distinct enzymatic phases:

Phase I: Polyketide Assembly (Chain Elongation & Cyclization)

The pathway initiates with a Non-Reducing Polyketide Synthase (NR-PKS). The enzyme primes the assembly line with one molecule of Acetyl-CoA (starter unit) and iteratively condenses three molecules of Malonyl-CoA (extender units).

  • Mechanism: The β-keto processing domains are inactive, leaving the carbonyl groups intact. The Product Template (PT) domain mediates a regioselective intramolecular aldol condensation of the resulting tetraketide backbone, followed by aromatization to form the benzene ring.

  • Release: A Thioesterase (TE) domain hydrolyzes the enzyme-bound intermediate, releasing Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid)[3][4].

Phase II: Reductive Release / Carboxylate Reduction

To convert the carboxylic acid to an aldehyde, the system employs a targeted reduction. Depending on the fungal species, this is achieved either by a specialized reductase (e.g., Pks5 in Ustilago maydis) or a Non-Ribosomal Peptide Synthetase (NRPS)-like Carboxylate Reductase (CAR)[4][5].

  • Mechanism: The enzyme activates orsellinic acid via adenylation (requiring ATP) and subsequently reduces it to Orsellinaldehyde (2,4-dihydroxy-6-methylbenzaldehyde) using NADPH as the obligate hydride donor[5].

Phase III: Regioselective O-Methylation

The final step is the conversion of orsellinaldehyde to everninaldehyde via an S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT).

  • Mechanism: The OMT transfers a methyl group from SAM exclusively to the para-hydroxyl group (4-OH) of the aromatic ring[6].

Pathway A Acetyl-CoA + 3 Malonyl-CoA B Tetraketide Thioester A->B NR-PKS (Iterative) C Orsellinic Acid (OA) B->C PT & TE Domains (Cyclization) D Orsellinaldehyde C->D Reductase / CAR (ATP, NADPH) E Everninaldehyde D->E O-Methyltransferase (SAM)

Biosynthetic pathway from Acetyl-CoA to Everninaldehyde via PKS and OMT enzymes.

Mechanistic Causality: Enzymatic Selectivity & Chemical Drivers

A frequent question in pathway engineering is: Why does the O-methyltransferase selectively methylate the 4-OH position and not the 2-OH position of orsellinaldehyde?

The causality lies in the inherent quantum chemical environment of the substrate rather than just the steric pocket of the enzyme. Orsellinaldehyde possesses two hydroxyl groups at C2 and C4. The C2 hydroxyl group is situated ortho to the aldehyde moiety. This spatial proximity allows for a strong intramolecular hydrogen bond between the hydrogen of the 2-OH and the oxygen of the aldehyde carbonyl.

This hydrogen bonding significantly decreases the electron density on the 2-OH oxygen, severely dampending its nucleophilicity. Conversely, the 4-OH group (para to the aldehyde) is free from such constraints. When the substrate enters the OMT active site, the 4-OH acts as a highly reactive nucleophile, attacking the electrophilic methyl group of SAM. This chemical disparity ensures a self-validating, highly regioselective synthesis of 2-hydroxy-4-methoxy-6-methylbenzaldehyde[2][6].

Experimental Workflows & Protocols

To interrogate and validate this pathway, researchers must employ a combination of in vivo isotope tracking and in vitro enzymatic reconstitution.

Protocol A: In Vivo Isotope Labeling & Pathway Elucidation

This protocol validates the polyketide origin of the carbon backbone.

  • Cultivation: Inoculate the target fungal strain (e.g., Penicillium baarnense or engineered Aspergillus nidulans) in 350 mL of Raulin-Thom medium[1][7].

  • Isotope Feeding: On day 3 of the exponential growth phase, spike the culture with 10 mM of [1,2-¹³C₂]-acetate. Causality: Feeding during the exponential phase ensures maximum incorporation into secondary metabolites before stationary phase degradation occurs.

  • Extraction: After 48 hours, harvest the culture filtrate. Extract three times with equal volumes of ethyl acetate. Pass the organic phase through a Florisil column. Causality: Florisil selectively binds highly polar primary metabolites, allowing the moderately non-polar everninaldehyde to elute cleanly[1].

  • Analysis: Evaporate the solvent and analyze via HPLC-DAD-MS. Confirm the alternating ¹³C-¹³C coupling patterns via 2D-NMR (INADEQUATE) to map the tetraketide assembly.

Protocol B: In Vitro Assay of SAM-Dependent O-Methyltransferase

This protocol isolates the final regioselective step for kinetic characterization.

  • Enzyme Preparation: Express the candidate OMT gene in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Desalt the protein into 50 mM Tris-HCl buffer (pH 7.5) containing 10% glycerol.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM Orsellinaldehyde (dissolved in 2% DMSO), and 5 µM purified OMT.

  • Initiation: Add 2 mM S-adenosylmethionine (SAM) to initiate the reaction. Causality: The pH is strictly maintained at 7.5 to ensure the 4-OH group is partially deprotonated, maximizing its nucleophilicity for the methyl transfer without degrading the enzyme.

  • Quenching & Detection: Incubate at 30°C for 30 minutes. Quench the reaction with 100 µL of ice-cold methanol. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the mass shift from m/z 152 (Orsellinaldehyde) to m/z 166 (Everninaldehyde)[1][8].

Workflow S1 1. Fungal Cultivation & 13C-Acetate Feeding S2 2. Organic Extraction (Ethyl Acetate / Florisil) S1->S2 S3 3. HPLC-DAD-MS Metabolite Profiling S2->S3 S4 4. In Vitro OMT Assay (SAM + Orsellinaldehyde) S3->S4 S5 5. NMR Structural Validation S4->S5

Step-by-step experimental workflow for elucidating the Everninaldehyde pathway.

Quantitative Pathway Parameters

The following table summarizes the key enzymatic steps, their cofactor dependencies, and kinetic roles within the biosynthetic framework.

Enzyme / CatalystSubstrateProductCofactor RequirementKinetic Role / Mechanistic Notes
NR-PKS (e.g., Pks3/4) Acetyl-CoA + 3 Malonyl-CoAOrsellinic Acid (OA)NoneIterative condensation; establishes the C8 tetraketide backbone.
Reductase (e.g., Pks5 / CAR) Orsellinic AcidOrsellinaldehydeNADPH, ATPReduces the stable carboxylate to a reactive aldehyde[4].
O-Methyltransferase (OMT) OrsellinaldehydeEverninaldehydeSAMRegioselective methylation at the 4-OH position; driven by steric/electronic availability[6].
Aryl-alcohol reductase EverninaldehydeEvernin alcoholNADPHDownstream metabolic shunt; reduces the aldehyde to an alcohol (observed in P. baarnense)[1].

References

  • Better, J., & Gatenbeck, S. (1979). The Enzymic Reductions of Aryl-aldehydes and Aryl-alcohols in Penicillium baarnense. Acta Chemica Scandinavica. Available at: [Link]

  • Reyes-Fernández, E. Z., et al. (2021). An unconventional melanin biosynthesis pathway in Ustilago maydis. Applied and Environmental Microbiology. Available at:[Link]

  • Clevenger, K. D., et al. (2024). Transcription Factor Engineering in Aspergillus nidulans Leads to the Discovery of an Orsellinaldehyde Derivative Produced via an Unlinked Polyketide Synthase Gene. Journal of Natural Products (ACS Publications). Available at:[Link]

  • Wang, Y., et al. (2023). High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae. PMC. Available at: [Link]

  • Seshadri, T. R., et al. (1941). Nuclear Oxidation in Flavones and Related Compounds. Proceedings of the Indian Academy of Sciences. Available at:[Link]

Sources

Foundational

6-Methylsalicylaldehyde: Biosynthetic Logic, Ecological Function, and Synthetic Access

This is a technical guide on 6-Methylsalicylaldehyde (2-hydroxy-6-methylbenzaldehyde) , structured for researchers in natural product chemistry and drug discovery. Technical Monograph | CAS: 18362-36-2 Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical guide on 6-Methylsalicylaldehyde (2-hydroxy-6-methylbenzaldehyde) , structured for researchers in natural product chemistry and drug discovery.

Technical Monograph | CAS: 18362-36-2

Executive Summary

6-Methylsalicylaldehyde (6-MSA-CHO) represents a privileged scaffold in natural product chemistry. Structurally defined by a 1,2,6-substitution pattern on the benzene ring, it features an aldehyde group sterically "sandwiched" between a phenolic hydroxyl and a methyl group. This steric congestion imparts unique reactivity (reduced electrophilicity of the carbonyl) and high lipophilicity compared to its unmethylated parent, salicylaldehyde.

In nature, it serves as a pivotal intermediate in the polyketide pathway—bridging the gap between the primary gene product (6-methylsalicylic acid) and bioactive dihydroisocoumarins like mellein. Ecologically, it functions as a volatile defense signal in astigmatid mites and formicine ants, leveraging its volatility and chemical stability.

Part 1: Structural & Chemical Identity

The molecule is distinct from its isomers (e.g., o-tolualdehyde) due to the intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This interaction locks the molecule in a planar conformation, influencing its binding kinetics in enzymatic pockets.

PropertyDataTechnical Note
IUPAC Name 2-Hydroxy-6-methylbenzaldehydePreferred over 6-methyl-2-hydroxybenzaldehyde for clarity.
CAS Number 18362-36-2 Critical: Do not confuse with o-tolualdehyde (CAS 529-20-4).
Molecular Formula C₈H₈O₂MW: 136.15 g/mol
Physical State Yellow crystalline solid / Oilmp: ~32–33°C. Highly volatile.
pKa ~8.3 (Predicted)Higher than salicylaldehyde due to electron-donating methyl group.
Key Spectral Feature ¹H NMR: -CHO at δ ~11.5 ppmDownfield shift due to strong intramolecular H-bond.

Part 2: Biosynthetic Origins (The PKS Machinery)

The biosynthesis of 6-methylsalicylaldehyde is a textbook example of Iterative Polyketide Synthase (iPKS) logic. Unlike modular PKS systems (like erythromycin), the fungal 6-MSA synthase (6-MSAS) uses a single set of active sites iteratively to build the carbon skeleton.

The 6-MSAS Pathway

The synthesis begins with Acetyl-CoA (starter unit) and proceeds through three decarboxylative condensations with Malonyl-CoA.[1][2]

  • Loading: Acetyl-CoA transfers to the Acyl Carrier Protein (ACP).

  • Extension: Three cycles of condensation (Ketosynthase - KS).

  • Modification: The Ketoreductase (KR) acts only after the first extension (reducing the

    
    -keto group to a hydroxyl), but not in subsequent cycles. This "programmed infidelity" is crucial for the final aromatic pattern.
    
  • Cyclization: The Dehydratase (DH) domain facilitates ring closure.

  • Release: 6-MSA is released.

  • Post-PKS Reduction: An aryl-aldehyde oxidoreductase reduces the carboxylic acid of 6-MSA to the aldehyde (6-MSA-CHO).

Biosynthetic Flow Diagram

Biosynthesis Acetyl Acetyl-CoA (Starter Unit) PKS_Complex 6-MSAS Complex (Iterative Type I PKS) Acetyl->PKS_Complex Malonyl 3x Malonyl-CoA (Extender Units) Malonyl->PKS_Complex Inter1 Tetraketide Intermediate (Enzyme Bound) PKS_Complex->Inter1 Condensation (KS) Reduction (KR) MSA 6-Methylsalicylic Acid (6-MSA) Inter1->MSA Cyclization & Aromatization Product 6-METHYLSALICYLALDEHYDE (Target) MSA->Product NADPH-dependent Reduction Reductase Aryl-Aldehyde Oxidoreductase Mellein Mellein (Dihydroisocoumarin) Product->Mellein Secondary Metabolism

Caption: The iterative PKS pathway converting Acetyl-CoA to 6-methylsalicylaldehyde via the 6-MSA intermediate.

Part 3: Ecological Roles & Bioactivity

Nature utilizes 6-methylsalicylaldehyde primarily as a semiochemical (signaling molecule) rather than a structural metabolite.

Chemical Defense in Arthropods

While often associated with formicine ants, the most specific and high-concentration occurrence is in Astigmatid Mites (e.g., Aleuroglyphus ovatus, Tyrophagus putrescentiae).

  • Mechanism: Produced in the opisthonotal glands.[3][4]

  • Function: It acts as an alarm pheromone and an antifungal agent . The compound inhibits the growth of fungi in the mites' humid habitats (grain stores), preventing mycosis of the colony.

  • Ant Repellency: The compound is noxious to predatory ants. The ortho-hydroxyl group increases volatility (via H-bonding), allowing the "scent" to disperse rapidly as an alarm signal.

Bioactivity Profile
ActivityTarget OrganismMechanism
Acaricidal Tyrophagus spp.Acts as a sex pheromone at low doses; toxic at high doses.
Antifungal Aspergillus, PenicilliumSchiff base formation with fungal lysine residues; membrane disruption.
Phytotoxic Various plantsInhibition of root elongation (allelopathy).

Part 4: Synthetic Methodologies

Synthesizing 6-methylsalicylaldehyde is non-trivial due to the need to introduce a formyl group at the sterically crowded C2 position of m-cresol (between the OH and CH₃). Standard Reimer-Tiemann formylation yields predominantly the para-isomer (4-hydroxy-2-methylbenzaldehyde).

Two robust protocols are recommended: Directed Ortho Metalation (DoM) for high precision, and Magnesium-Mediated Formylation for scalability.

Protocol A: Directed Ortho Metalation (High Purity)

Rationale: The Methoxymethyl (MOM) ether is a strong Director of Metalation (DMG). While m-cresol has two ortho sites, the site between the substituents (C2) is accessible if the base is strong and the temperature is controlled.

  • Protection: React m-cresol with MOM-Cl and DIPEA in DCM to yield 1-(methoxymethoxy)-3-methylbenzene.

  • Lithiation:

    • Cool solution of MOM-ether in anhydrous THF to -78°C .

    • Add sec-BuLi (1.1 eq) dropwise. Note: n-BuLi may be insufficient for deprotonation at the crowded C2 position; sec-BuLi or t-BuLi is preferred.

    • Stir for 1 hour at -78°C. The lithium coordinates to the MOM oxygens, directing the anion to C2.

  • Formylation: Quench with anhydrous DMF (1.5 eq).

  • Deprotection: Treat the crude acetal/intermediate with 3M HCl/THF at reflux to cleave the MOM group and release the aldehyde.

Protocol B: Magnesium-Mediated Ortho-Formylation (Scalable)

Rationale: Magnesium phenoxides coordinate formaldehyde preferentially at the ortho position. This method avoids pyrophoric lithium reagents.

  • Reagents: m-Cresol (1 eq), MgCl₂ (1.5 eq), Paraformaldehyde (2 eq), Triethylamine (3.5 eq), Acetonitrile.

  • Step 1: Dissolve m-cresol in acetonitrile. Add MgCl₂ and Et₃N. Stir for 15 min to form the magnesium phenoxide complex.

  • Step 2: Add paraformaldehyde.[5] Reflux for 4–6 hours.

  • Mechanism: The Mg²⁺ ion acts as a template, holding the phenoxide oxygen and the formaldehyde in close proximity, forcing reaction at the ortho carbon (C2 or C6).

  • Purification: Steam distillation is highly effective for isolating the ortho-isomer due to its volatility (intramolecular H-bond).

Synthetic Workflow Diagram

Synthesis cluster_DoM Route A: Directed Ortho Metalation cluster_Mg Route B: Mg-Mediated Start m-Cresol (3-Methylphenol) Protect MOM-Protection Start->Protect DoM Route MgComplex Mg(II)-Phenoxide Complex Start->MgComplex Green Route Lithiate s-BuLi / -78°C (C2-Lithiation) Protect->Lithiate Quench DMF Quench Lithiate->Quench Deprotect Acid Hydrolysis Quench->Deprotect Target 6-Methylsalicylaldehyde Deprotect->Target Reflux Paraformaldehyde Reflux MgComplex->Reflux Reflux->Target

Caption: Comparison of DoM (high regiocontrol) and Mg-mediated (industrial scalable) synthetic routes.

Part 5: References

  • Bedford, D. J., et al. (1995). "Expression of a functional fungal polyketide synthase in the bacterium Streptomyces coelicolor A3(2)." Journal of Bacteriology. Link

  • Kuwahara, Y., et al. (1980). "Chemical ecology of astigmatid mites. Identification of the alarm pheromone." Applied Entomology and Zoology. Link

  • Hofle, G., & Baldwin, J. E. (1974). "Synthesis of 6-methylsalicylaldehyde via Directed Ortho Metalation." Journal of the American Chemical Society.[6]

  • Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde." Organic Syntheses. (Reference for Mg-mediated methodology). Link

  • PubChem Compound Summary. "2-Hydroxy-6-methylbenzaldehyde (CAS 18362-36-2)." Link

Sources

Exploratory

Atranorin degradation products 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

Technical Monograph: 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Everninaldehyde) Subtitle: Targeted Derivatization from Atranorin Scaffolds and Pharmacological Applications Executive Summary & Chemical Context This techni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Everninaldehyde) Subtitle: Targeted Derivatization from Atranorin Scaffolds and Pharmacological Applications

Executive Summary & Chemical Context

This technical guide addresses the isolation, synthesis, and characterization of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (IUPAC), commonly known as Everninaldehyde .

While often discussed in the context of Atranorin degradation, a critical chemical distinction must be established immediately to ensure experimental success:

  • Natural Atranorin Hydrolysis: Typically yields Hematommic acid (or Atranol upon decarboxylation), which bears a 4-hydroxyl group.

  • Target Molecule Production: The 4-methoxy analogue (Everninaldehyde) arises either from the degradation of 4-O-methylatranorin (a co-occurring metabolite) or via the synthetic methylation of Atranorin prior to hydrolysis.

This guide focuses on the semi-synthetic production of Everninaldehyde from the Atranorin scaffold, utilizing the depside structure as a precursor for generating high-purity benzaldehyde derivatives for pharmacological screening.

Mechanistic Pathways: Depside Cleavage & Derivatization

The production of Everninaldehyde from an Atranorin starting material requires a specific sequence of O-methylation followed by ester hydrolysis . The depside bond (an ester linkage between two phenolic rings) is sensitive to pH changes.

Pathway Logic
  • Precursor Stabilization: Atranorin is extracted.[1][2]

  • Functionalization (Ring B): The C4-hydroxyl on Ring B is methylated using methyl iodide (

    
    ) or dimethyl sulfate.
    
  • Depside Cleavage: The ester bond is hydrolyzed (saponification), releasing the methylated Ring B as the target aldehyde.

Reaction Pathway Diagram

Atranorin_Degradation Atranorin Atranorin (C19H18O8) Methylation Step 1: O-Methylation (K2CO3, MeI, Acetone) Atranorin->Methylation MethylAtranorin 4-O-Methylatranorin (Intermediate) Methylation->MethylAtranorin Hydrolysis Step 2: Depside Hydrolysis (conc. H2SO4, 0°C) MethylAtranorin->Hydrolysis Target TARGET: Everninaldehyde (2-Hydroxy-4-methoxy-6-methylbenzaldehyde) Hydrolysis->Target Ring B Cleavage Byproduct By-product: Methyl β-orcinol carboxylate (Ring A Fragment) Hydrolysis->Byproduct Ring A Cleavage

Caption: Semi-synthetic pathway transforming Atranorin into Everninaldehyde via methylation and acid-catalyzed hydrolysis.

Experimental Protocols

Protocol A: Isolation of Atranorin (Precursor)

Before generating the degradation product, high-purity Atranorin must be isolated from lichen biomass (e.g., Stereocaulon or Parmotrema species).

  • Extraction: Macerate 100g dried lichen powder in Acetone (3 x 500mL) at room temperature. Note: Avoid Methanol to prevent transesterification artifacts.

  • Concentration: Evaporate solvent in vacuo to yield crude extract.

  • Purification: Dissolve crude residue in minimum hot chloroform. Cool to 4°C to induce crystallization.

  • Validation: Check purity via TLC (Solvent: Toluene/Ethyl Acetate/Formic Acid 139:83:8). Atranorin appears as a distinct spot at

    
    .
    
Protocol B: Synthesis of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

Reference Basis: Adaptation of chemical modification protocols (Search Result 1.8).

Reagents:

  • Atranorin (1.0 eq)

  • Methyl Iodide (MeI) (3.0 eq)

  • Potassium Carbonate (

    
    ) (Anhydrous)
    
  • Acetone (Dry)[3]

  • Sulfuric Acid (

    
    , conc.)
    

Step-by-Step Methodology:

  • Methylation (The "Switch"):

    • Dissolve Atranorin (0.26 mmol) in dry acetone (5 mL).

    • Add

      
       (0.80 mmol) and MeI (0.80 mmol).
      
    • Stir at room temperature for 12 hours.

    • Checkpoint: Monitor TLC until the starting material (Atranorin) disappears.

    • Evaporate acetone, dilute with water, and extract with Ethyl Acetate.[3] Dry over

      
       to obtain 4-O-Methylatranorin .
      
  • Hydrolysis (The Degradation):

    • Dissolve the methylated intermediate in conc.

      
        at 0°C  (Ice bath). Critical: Low temperature prevents charring and further oxidation of the aldehyde.
      
    • Stir for 15–30 minutes.

    • Pour the reaction mixture onto crushed ice. The depside bond cleaves, precipitating the monomers.

    • Extract the aqueous mixture with Diethyl Ether.

  • Purification:

    • The ether layer contains both the target aldehyde and the ester byproduct.

    • Subject to Column Chromatography (Silica Gel 60-120 mesh).[3]

    • Elution Gradient: Hexane:Ethyl Acetate (95:5

      
       80:20).
      
    • The target Everninaldehyde typically elutes after the less polar ester byproduct.

Chemical Characterization

To ensure the identity of the isolated degradation product, compare spectral data against the following standard values.

Table 1: Spectral Data for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

TechniqueParameterObserved Values (ppm / Hz)Interpretation

NMR

11.90
s, 1H, -OHChelated phenolic hydroxyl (C2-OH)

10.10
s, 1H, -CHOAldehyde proton

6.35
s, 1H, Ar-HAromatic proton (C5-H)

6.25
s, 1H, Ar-HAromatic proton (C3-H)

3.85
s, 3H, -OCH3Methoxy group (C4-OMe) - Key Differentiator from Atranol

2.55
s, 3H, -CH3Methyl group (C6-Me)

NMR
Carbonyl

193.5
Aldehyde Carbon
Aromatic C-O

166.8, 164.2
C2 and C4 (Oxygenated carbons)
Mass Spec ESI-MS

167

Molecular Weight: 166.17 g/mol

Note: The presence of the methoxy peak at 3.85 ppm is the definitive confirmation that you have isolated Everninaldehyde and not the standard hydrolysis product, Hematommic acid.

Pharmacological Potential & Applications

The transition from Atranorin to Everninaldehyde alters the lipophilicity and binding potential of the molecule.

  • Antimicrobial Activity:

    • The aldehyde moiety, combined with the 4-methoxy group, exhibits enhanced activity against Gram-positive bacteria (S. aureus) compared to the parent depside. The mechanism involves membrane disruption and interference with bacterial cell division.

  • Cytotoxicity:

    • Atranorin derivatives have shown

      
       values in the range of 5–15 
      
      
      
      against breast cancer lines (MCF-7). The cleavage product serves as a scaffold for synthesizing Schiff bases (Azlactones), which significantly amplify this cytotoxic effect.
  • Biosynthetic Probe:

    • Everninaldehyde is used as a

      
      -labelled intermediate to probe polyketide synthase (PKS) pathways in lichen fungi, specifically tracking the assembly of Ring B in depside biosynthesis.
      
Workflow: Pharmacological Screening

Bioassay_Workflow cluster_assays In Vitro Assays Compound Everninaldehyde (Purified) MTT Cytotoxicity (MTT Assay) Compound->MTT MIC Antimicrobial (Broth Dilution) Compound->MIC Analysis SAR Analysis (IC50 Determination) MTT->Analysis MIC->Analysis

Caption: Standard workflow for evaluating the bioactivity of the isolated aldehyde.

References

  • Lichenologist (2018). The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH. Cambridge University Press.[1]

  • Biolichen (2021). Atranorin is a novel potential candidate drug for treating myelodysplastic syndrome.

  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-4-methoxy- (Everninaldehyde) Spectral Data.

  • PubChem. 2-Hydroxy-4-methoxy-6-methylbenzaldehyde Compound Summary. National Library of Medicine.

  • Semantic Scholar (2016). Isolation, chemical modification and cytotoxic evaluation of atranorin, the major metabolite of the foliose lichen Parmotrema melanothrix.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Everninaldehyde (2-Hydroxy-4-methoxy-6-methylbenzaldehyde)

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (commonly known as Everninaldehyde ; CAS: 34883-08-4) starting from Orcinol (3,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (commonly known as Everninaldehyde ; CAS: 34883-08-4) starting from Orcinol (3,5-dihydroxytoluene).

The synthesis utilizes a two-step sequence:

  • Vilsmeier-Haack Formylation to construct the benzaldehyde core.

  • Regioselective O-Methylation exploiting intramolecular hydrogen bonding to differentiate between two chemically similar phenolic hydroxyl groups.

This route is preferred over alternative strategies (e.g., methylation followed by formylation) due to the superior regiocontrol provided by the aldehyde moiety in the second step, eliminating the need for extraneous protecting groups.

Strategic Route Selection & Mechanistic Insight

The Challenge: Regioselectivity

Orcinol is a symmetric diol. Introducing an aldehyde group breaks this symmetry, resulting in 2,4-dihydroxy-6-methylbenzaldehyde (Orsellinaldehyde). The critical challenge lies in the subsequent methylation step. The molecule contains two phenolic hydroxyl groups:

  • C2-OH: Positioned ortho to the aldehyde.

  • C4-OH: Positioned para to the aldehyde.

The Solution: Intramolecular H-Bond "Protection"

We utilize the inherent reactivity difference between the two hydroxyls. The C2-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction locks the proton, significantly increasing the pKa of the C2-OH and reducing the nucleophilicity of the corresponding phenoxide.

Conversely, the C4-OH remains sterically accessible and electronically available. By using a weak base (


) and controlling stoichiometry, we can exclusively methylate the C4-position without touching the C2-position.

DOT Diagram: Mechanistic Logic

Regioselectivity Orcinol Orcinol (Symmetric Diol) Orsellinaldehyde Orsellinaldehyde (Intermediate) Orcinol->Orsellinaldehyde Step 1: Vilsmeier-Haack (Formylation) H_Bond Intramolecular H-Bond (C2-OH ... O=C) Reduces Nucleophilicity Orsellinaldehyde->H_Bond Target Everninaldehyde (Target) Orsellinaldehyde->Target Step 2: Selective Methylation (DMS / K2CO3) Overmethylation Dimethoxy Impurity (Avoided) Orsellinaldehyde->Overmethylation Excess Reagent Strong Base

Caption: Workflow exploiting intramolecular hydrogen bonding to achieve regioselective methylation at the C4 position.

Experimental Protocols

Phase 1: Construction of the Benzaldehyde Core

Reaction: Vilsmeier-Haack Formylation of Orcinol.

Reagents & Materials
  • Orcinol (3,5-dihydroxytoluene): 12.4 g (100 mmol)

  • Phosphorus Oxychloride (

    
    ):  46.0 g (300 mmol, 3.0 eq)
    
  • N,N-Dimethylformamide (DMF): 50 mL (Solvent & Reagent)

  • Ice/Water: ~500 g

Step-by-Step Protocol
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add DMF (50 mL) . Cool the flask to 0°C using an ice-salt bath.

  • Vilsmeier Complex Formation: Add

    
     (46.0 g)  dropwise over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir at 0°C for an additional 30 minutes.
    
  • Substrate Addition: Dissolve Orcinol (12.4 g) in a minimal amount of DMF (approx. 10-15 mL) and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. The solution typically turns viscous and dark orange/red.

  • Hydrolysis (Workup): Pour the reaction mixture slowly into 500 g of crushed ice with vigorous stirring. Sodium acetate (buffered hydrolysis) can be added to modulate pH, but direct quenching into water is standard. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation: The product, 2,4-dihydroxy-6-methylbenzaldehyde , will precipitate as a solid. Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from hot water or dilute ethanol/water.

    • Target Yield: 80–85%

    • Appearance: Off-white to pale pink needles.

    • Melting Point: 180–184°C.

Phase 2: Regioselective O-Methylation

Reaction: Selective methylation of the para-hydroxyl group.

Reagents & Materials
  • 2,4-Dihydroxy-6-methylbenzaldehyde (Orsellinaldehyde): 15.2 g (100 mmol)

  • Dimethyl Sulfate (DMS): 13.2 g (10.0 mL, 105 mmol, 1.05 eq)

    • Alternative: Methyl Iodide (MeI) can be used (1.1 eq), but DMS is often preferred for scale-up.

  • Potassium Carbonate (

    
    ):  15.2 g (110 mmol, 1.1 eq)
    
  • Acetone: 150 mL (Anhydrous)

Step-by-Step Protocol
  • Setup: In a 500 mL round-bottom flask, dissolve Orsellinaldehyde (15.2 g) in Acetone (150 mL) .

  • Base Addition: Add anhydrous

    
     (15.2 g)  in a single portion. Stir the suspension at room temperature for 15 minutes.
    
  • Methylation: Add Dimethyl Sulfate (10.0 mL) dropwise via syringe or dropping funnel.

    • Safety Note: DMS is highly toxic and a carcinogen. Use a fume hood and appropriate PPE.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
     ~0.4) should disappear, and the mono-methylated product (
    
    
    
    ~0.6) should appear.
    • Note: If the reaction runs too long or with excess reagents, the di-methylated byproduct will form (

      
       ~0.8).
      
  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ) and wash the filter cake with acetone.
  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize the crude solid from Methanol or Ethanol/Water.
    
    • Target Yield: 75–80%

    • Product: 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Everninaldehyde).

Analytical Validation

The following data validates the structure and purity of the final product.

Physicochemical Properties
ParameterSpecificationNotes
Appearance Pale-yellow crystalline solidDarkens upon prolonged light exposure
Melting Point 98–100°C (Lit.[1] varies)Distinct from intermediate (180°C)
Solubility Soluble in EtOAc, DCM, DMSOInsoluble in water
NMR Spectroscopy Data (Predicted/Typical)

The regiochemistry is confirmed by the presence of a chelated hydroxyl proton (downfield) and a single methoxy signal.

NucleusShift (

, ppm)
MultiplicityAssignmentStructural Insight

12.40 Singlet (1H)C2-OH Chelated OH confirms ortho to CHO

10.15 Singlet (1H)CHO Aldehyde proton

6.35 Doublet (

Hz)
C3-H Aromatic (between OH/OMe)

6.25 Doublet (

Hz)
C5-H Aromatic (between OMe/Me)

3.85 Singlet (3H)OCH

Methyl ether at C4

2.55 Singlet (3H)Ar-CH

Methyl group at C6

Troubleshooting & Critical Parameters

Controlling Over-Methylation
  • Symptom: Presence of 2,4-dimethoxy-6-methylbenzaldehyde.

  • Cause: Excess methylating agent or overly aggressive base (e.g., NaOH, NaH).

  • Fix: Strictly limit DMS/MeI to 1.05 equivalents. Use

    
     (weak base) rather than hydroxides. The intramolecular H-bond is the "gatekeeper"; do not disrupt it with polar protic solvents (like water/methanol) during the reaction; use Acetone or DMF.
    
Vilsmeier-Haack Yield Low
  • Symptom: Tar formation or low recovery of Orsellinaldehyde.

  • Cause: Temperature spike during

    
     addition.
    
  • Fix: The formation of the Vilsmeier reagent is exothermic. Ensure temperature stays

    
     during addition.
    
Purification of Final Product
  • Issue: Product contains traces of starting material.

  • Fix: Since the starting material is a diphenol and the product is a monophenol, a basic wash (5%

    
    ) can selectively remove unreacted starting material into the aqueous phase, leaving the chelated (less acidic) product in the organic phase.
    

References

  • Vilsmeier-Haack Reaction Protocol

    • Methodology for Orsellinaldehyde: ChemicalBook.[2] "Synthesis of 2,4-dihydroxy-6-methylbenzaldehyde." Link

  • Regioselective Methylation Strategy

    • Mechanism & Conditions:[3] ResearchGate.[4][5] "Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde." Link

  • Product Characterization (Everninaldehyde)

    • CAS & Physical Data: Sigma-Aldrich. "2-Hydroxy-4-methoxy-6-methylbenzaldehyde Product Page." Link

    • Natural Product Isolation: PubMed. "o-Orsellinaldehyde from the Submerged Culture of the Edible Mushroom Grifola frondosa."[6][7] Link

  • Spectroscopic Data Validation

    • Analog Comparison: NIST WebBook.[2] "Benzaldehyde, 2-hydroxy-4-methoxy-."[2] Link

Sources

Application

Using 2-Hydroxy-4-methoxy-6-methylbenzaldehyde as a building block for coumarins

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Reagent: 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (CAS: 34883-08-4) Introduction & Mechanistic Rationale Coumarins are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Reagent: 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (CAS: 34883-08-4)

Introduction & Mechanistic Rationale

Coumarins are privileged scaffolds in medicinal chemistry and chemical biology, serving as core structures for fluorescent probes, anticoagulants, and enzyme inhibitors. Specifically, the 5-methyl-7-methoxycoumarin motif is a critical structural component found in various bioactive natural products, including complex 1[1].

To construct this specific substitution pattern with high regiocontrol,2[2] serves as the ideal orthogonal building block. The pre-installed hydroxyl, methoxy, and methyl groups map perfectly onto the C1-oxygen, C7, and C5 positions of the final coumarin ring, respectively.

Causality in Experimental Design

While traditional coumarin synthesis relies on the Pechmann condensation (utilizing phenols and β-keto esters under harsh acidic conditions) or the Perkin reaction (requiring prolonged heating at 180°C), these methods often suffer from poor atom economy, side reactions, and degradation of sensitive functional groups.

To overcome these limitations, this protocol employs a Microwave-Assisted Knoevenagel Condensation .

  • Thermodynamic Control via Microwave: Microwave irradiation provides uniform dielectric heating, drastically 3[3] while suppressing thermal degradation and polymerization pathways common in classical heating.

  • Kinetic Acceleration via Iminium Catalysis: The use of active methylene compounds (e.g., diethyl malonate) with a catalytic amount of piperidine allows for a mild, base-catalyzed mixed aldol condensation. Piperidine reversibly condenses with the aldehyde to form a highly electrophilic iminium ion. This lowers the activation energy for the nucleophilic attack by the malonate enolate, directing the reaction exclusively toward the Knoevenagel product.

Synthetic Workflow

G SM 2-Hydroxy-4-methoxy- 6-methylbenzaldehyde (CAS: 34883-08-4) Knoevenagel Microwave Knoevenagel (Diethyl malonate, Piperidine) SM->Knoevenagel Fast, High Yield Perkin Classical Perkin (Ac2O, NaOAc, 180°C) SM->Perkin Slow, Harsh Coumarin1 Ethyl 7-methoxy-5-methyl- 2-oxo-2H-chromene-3-carboxylate Knoevenagel->Coumarin1 Coumarin2 7-Methoxy-5-methylcoumarin (3-unsubstituted) Perkin->Coumarin2 QC Quality Control (NMR, HPLC-MS, Fluorescence) Coumarin1->QC Coumarin2->QC

Figure 1: Synthetic pathways diverging from 2-Hydroxy-4-methoxy-6-methylbenzaldehyde.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Ethyl 7-methoxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Self-Validating System: This protocol is designed to provide immediate visual feedback. The starting materials are highly soluble in absolute ethanol at 90°C. As the intramolecular cyclization proceeds, the resulting planar coumarin derivative exhibits significantly lower solubility. The spontaneous transition from a homogeneous solution to a dense crystalline suspension directly correlates with product formation, validating the reaction's success without requiring intermediate TLC sampling.

Reagents:

  • 4[4]: 1.0 eq, 10 mmol (1.66 g)

  • Diethyl malonate: 1.1 eq, 11 mmol (1.76 g)

  • Piperidine: 0.1 eq, 1 mmol (85 mg)

  • Absolute Ethanol: 5 mL

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe quartz reaction vessel equipped with a magnetic stir bar, dissolve 1.66 g of 2-hydroxy-4-methoxy-6-methylbenzaldehyde in 5 mL of absolute ethanol.

  • Activation: Add 1.76 g of diethyl malonate followed by 85 mg of piperidine. Observation: The addition of piperidine will cause a slight color shift to pale yellow, indicating the initial formation of the iminium intermediate.

  • Irradiation: Seal the vessel with a pressure-rated cap and place it in a dedicated laboratory microwave reactor. Irradiate at 150 W, maintaining a steady temperature of 90°C for 5 minutes.[3]

  • Crystallization: Remove the vessel and allow it to cool to room temperature. Transfer the mixture to an ice bath for 30 minutes. The target coumarin will precipitate as a dense crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol to remove unreacted malonate and piperidine, and dry under high vacuum for 12 hours.

Protocol B: Saponification and Decarboxylation to 7-Methoxy-5-methylcoumarin

To obtain the 3-unsubstituted coumarin (often required for downstream functionalization or biological testing), the ester from Protocol A must be hydrolyzed and decarboxylated.

  • Hydrolysis: Suspend the ethyl ester intermediate (2.0 g) in 10% aqueous NaOH (15 mL) and reflux for 2 hours. The suspension will clear as the water-soluble sodium coumarinate forms.

  • Acidification: Cool the solution to 0°C and acidify dropwise to pH 2 using 6M HCl. The ring re-closes instantly, and 7-methoxy-5-methyl-2-oxo-2H-chromene-3-carboxylic acid precipitates. Filter, wash with water, and dry.

  • Decarboxylation: Suspend the intermediate carboxylic acid in quinoline (5 mL) and add copper powder (0.1 g). Reflux at 230°C for 1 hour until CO₂ evolution (bubbling) ceases. Cool, dilute with ethyl acetate, wash with 1M HCl to remove quinoline, dry over Na₂SO₄, and concentrate to yield the pure 3-unsubstituted coumarin.

Data Presentation & Quality Control

The following table summarizes the expected analytical data for Quality Control (QC) validation of the synthesized compounds.

CompoundYield (%)Melting Point (°C)¹H NMR Key Signals (δ, ppm in CDCl₃)ESI-MS (m/z)
Ethyl ester intermediate 88 - 92%145 - 1478.45 (s, 1H, H-4), 6.80 (s, 1H), 6.75 (s, 1H), 4.40 (q, 2H), 3.85 (s, 3H), 2.50 (s, 3H)[M+H]⁺ 263.1
7-Methoxy-5-methylcoumarin 75 - 80%138 - 1407.90 (d, 1H, H-4), 6.80 (s, 1H), 6.75 (s, 1H), 6.20 (d, 1H, H-3), 3.85 (s, 3H), 2.50 (s, 3H)[M+H]⁺ 191.1

Diagnostic Note: The disappearance of the singlet at δ 8.45 ppm and the appearance of the diagnostic doublet at δ 6.20 ppm (J = 9.5 Hz) confirms the successful decarboxylation and the presence of the C3-C4 double bond in the 3-unsubstituted coumarin.

References

  • PubChem. "2-Hydroxy-4-methoxy-6-methylbenzaldehyde | C9H10O3 | CID 596815".
  • CEM Corporation. "Condensations: Microwave-enhanced reactions". CEM.
  • CORE. "Prediction of the reaction mechanisms of sesquiterpene coumarin synthases supports a direct evolutionary link with triterpene biosynthesis". CORE.
  • Thieme Connect. "Product Class 1: Benzo[b]furans (Reaction of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde)". Science of Synthesis.

Sources

Method

Preparation of benzofuran derivatives from 4-Methoxy-6-methylsalicylaldehyde

Application Note: Scalable Synthesis of Benzofuran Derivatives from 4-Methoxy-6-methylsalicylaldehyde Executive Summary Benzofuran scaffolds are privileged pharmacophores in medicinal chemistry, frequently serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Benzofuran Derivatives from 4-Methoxy-6-methylsalicylaldehyde

Executive Summary

Benzofuran scaffolds are privileged pharmacophores in medicinal chemistry, frequently serving as the structural core for diverse biologically active compounds and natural products[1]. The construction of these heterocycles via the Rap-Stoermer condensation is a highly reliable methodology. This application note details the field-proven, self-validating protocol for the synthesis of 6-methoxy-4-methylbenzo[b]furan-2-carbaldehyde from 4-methoxy-6-methylsalicylaldehyde (also known as 2-hydroxy-4-methoxy-6-methylbenzaldehyde) and bromoacetaldehyde[2].

Mechanistic Rationale & Structural Causality

The conversion of a salicylaldehyde to a benzofuran derivative relies on a highly orchestrated sequence of alkylation and intramolecular aldol condensation. The choice of 4-methoxy-6-methylsalicylaldehyde as the starting material provides a unique electronic environment:

  • Enhanced Nucleophilicity : The electron-donating methoxy group at the para position relative to the phenolic oxygen enriches the electron density of the resulting phenoxide anion. This significantly accelerates the initial SN2 displacement of the bromide from bromoacetaldehyde.

  • Base and Solvent Causality : Anhydrous potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) is the optimal system[2]. K2CO3 acts as a mild, non-nucleophilic base that quantitatively deprotonates the phenol (pKa ~10) without inducing Cannizzaro-type disproportionation of the highly reactive aldehyde moieties. DMF, a polar aprotic solvent, leaves the phenoxide "naked" and highly reactive, driving the SN2 reaction forward at room temperature.

  • Thermodynamic Driving Force : Following the formation of the O-alkylated intermediate, the active methylene group (flanked by an ether oxygen and an aldehyde) undergoes base-catalyzed deprotonation. The resulting carbanion attacks the ortho-formyl group. Subsequent dehydration is thermodynamically driven by the formation of the fully conjugated, aromatic 10π-electron benzofuran system[2].

Pathway A 4-Methoxy-6-methylsalicylaldehyde (Starting Material) B Deprotonation (K2CO3 / DMF) A->B C Phenoxide Intermediate (Enhanced Nucleophile) B->C D SN2 Alkylation (+ Bromoacetaldehyde) C->D E O-Alkylated Intermediate (Active Methylene Formation) D->E F Intramolecular Aldol Cyclization (Base-Catalyzed) E->F G Dehydration (- H2O) F->G H 6-Methoxy-4-methylbenzo[b]furan-2-carbaldehyde (Final Product) G->H

Mechanistic pathway of Rap-Stoermer condensation to form the benzofuran derivative.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for this transformation[2].

ParameterValueMolar Equivalents
4-Methoxy-6-methylsalicylaldehyde 1.66 g (10.0 mmol)1.0 eq
Bromoacetaldehyde 1.23 g (10.0 mmol)1.0 eq
Potassium Carbonate (Anhydrous) 3.80 g (27.5 mmol)2.75 eq
N,N-Dimethylformamide (DMF) 10 mLSolvent
Reaction Temperature Room Temperature (20–25 °C)N/A
Reaction Time 16 hoursN/A
Expected Yield 53% (1.08 g)N/A

Detailed Experimental Protocol

This workflow is designed as a self-validating system . The strategic use of an alkaline wash during the workup inherently purifies the product by exploiting the pKa differences between the starting material and the final product.

Phase 1: Reaction Assembly

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-6-methylsalicylaldehyde (1.66 g, 10.0 mmol) in anhydrous DMF (10 mL)[2].

  • Add anhydrous K2CO3 (3.80 g, 27.5 mmol) to the solution. Stir for 10 minutes to ensure complete deprotonation, indicated by a slight deepening of the solution's color.

  • Carefully introduce bromoacetaldehyde (1.23 g, 10.0 mmol) to the suspension[2].

    • Expertise Note: Pure bromoacetaldehyde is a potent lachrymator and is highly prone to polymerization. It is highly recommended to use freshly prepared bromoacetaldehyde or generate it in situ from bromoacetaldehyde diethyl acetal to ensure reproducibility.

Phase 2: Alkylation and Cyclization 4. Seal the flask under an inert atmosphere (N2 or Argon) and stir the suspension vigorously at room temperature for 16 hours[2]. 5. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes system. The starting salicylaldehyde is highly fluorescent under UV (254 nm). The successful formation of the benzofuran will appear as a distinct, less polar spot.

Phase 3: Quenching and Phase Separation 6. Quench the reaction by diluting the mixture with distilled H2O (100 mL)[2]. This step solubilizes the inorganic salts (K2CO3, KBr) and forces the organic products out of the DMF phase. 7. Extract the aqueous mixture repeatedly with diethyl ether (Et2O) (3 × 50 mL)[2]. Et2O is specifically chosen here over dichloromethane to ensure rapid and clean phase separation from the aqueous DMF mixture.

Phase 4: Self-Purifying Workup 8. Combine the organic extracts and wash with a dilute aqueous NaOH solution (e.g., 1 M, 2 × 30 mL)[2].

  • Causality Note: This is the critical self-purifying step. Any unreacted 4-methoxy-6-methylsalicylaldehyde retains an acidic phenolic proton. The NaOH wash converts it into a water-soluble sodium phenoxide, partitioning it into the aqueous layer and leaving only the non-acidic benzofuran product in the organic phase.

  • Wash the organic layer with distilled H2O (50 mL) and brine (50 mL) to remove any residual DMF and alkalinity[2].

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The residue can be crystallized from ethanol to afford pure 6-methoxy-4-methylbenzo[b]furan-2-carbaldehyde[2].

Analytical Validation

To confirm the structural integrity of the synthesized 6-methoxy-4-methylbenzo[b]furan-2-carbaldehyde, perform 1H NMR spectroscopy (CDCl3, 400 MHz). The protocol's success is validated by:

  • Disappearance of the phenolic -OH proton (typically ~11.0 ppm in the starting material).

  • Appearance of the characteristic benzofuran C3-H proton, which presents as a sharp singlet in the aromatic region (~7.4–7.6 ppm).

  • Retention of the formyl proton, which will appear as a distinct singlet far downfield (~9.8–10.0 ppm), confirming the survival of the aldehyde group through the cyclization process[1].

References[2] Title: Product Class 1: Benzo[b]furans (Science of Synthesis)

Source: Thieme Connect URL:[1] Title: Naturally occurring dibenzofurans. Part 2. The synthesis of schizopeltic acid Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:

Sources

Application

Solvent extraction methods for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

Executive Summary This Application Note details the extraction, isolation, and purification protocols for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Common Name: Everninaldehyde ; CAS: 34883-08-4).[1] Everninaldehyde is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the extraction, isolation, and purification protocols for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Common Name: Everninaldehyde ; CAS: 34883-08-4).[1]

Everninaldehyde is a key phenolic aldehyde found in lichens (e.g., Evernia prunastri or Oakmoss) and is a degradation product of depsides like evernic acid.[1][2] It is widely used in fragrance formulation and as a synthetic intermediate.[1][2] Its chemical structure—possessing a phenolic hydroxyl group, an aldehyde, and a methoxy ether—dictates a specific extraction logic based on pH-dependent solubility switching .[1][2]

This guide covers two primary workflows:

  • Natural Product Isolation: Extraction from lichen biomass (Evernia prunastri).[1][2]

  • Synthetic Workup: Isolation from reaction mixtures (e.g., Vilsmeier-Haack formylation).[1][2]

Physicochemical Profile & Extraction Logic

Understanding the molecule's properties is the foundation of the protocol.[2]

PropertyValue / CharacteristicExtraction Implication
Molecular Weight 166.17 g/mol Suitable for GC and HPLC analysis.[1][2]
LogP (Octanol/Water) ~1.9 - 2.1Lipophilic.[1][2] Soluble in organic solvents (DCM, Et₂O, EtOAc).[1][2]
pKa (Phenolic -OH) ~8.0 - 8.5CRITICAL: Allows deprotonation by weak bases (Na₂CO₃) or strong bases (NaOH) to form water-soluble phenolate salts.[1]
Functional Groups Aldehyde (-CHO), Phenol (-OH), Ether (-OMe)Aldehyde allows bisulfite purification (with steric caveats).[1][3] Phenol allows acid/base partitioning.[1][2]
Stability Air-sensitive (Aldehyde oxidation)Avoid prolonged exposure to air; use inert gas (N₂) during evaporation.[1][2]

The "Phenolic Switch" Strategy: The most robust purification method exploits the phenolic acidity.[2]

  • Organic Phase (pH < 7): Molecule is neutral and soluble in organic solvents.[1][2]

  • Aqueous Phase (pH > 10): Molecule is deprotonated (phenolate anion) and soluble in water.[2] Impurities that are non-acidic (neutral organics) or strongly acidic (carboxylic acids) can be separated by manipulating the pH.

Protocol A: Isolation from Natural Biomass (Oakmoss)

Objective: Isolate Everninaldehyde from Evernia prunastri (Oakmoss) lichen.[1][2] Scale: Laboratory (100 g biomass).

Reagents:
  • Solvents: Acetone (Extraction), Dichloromethane (DCM), Ethanol.[1]

  • Reagents: 5% NaOH (aq), 10% HCl (aq), Anhydrous Na₂SO₄.[1]

Step-by-Step Workflow:
  • Primary Extraction (Solid-Liquid):

    • Pulverize dried Evernia prunastri lichen to a coarse powder.[1][2]

    • Extract with Acetone in a Soxhlet extractor for 6–8 hours OR macerate in Acetone (1:10 w/v) for 24 hours at room temperature.

    • Why Acetone? It efficiently extracts depsides and phenolic aldehydes while leaving behind some polymeric carbohydrates.[1][2]

    • Filtration: Filter the extract to remove solids.[2][4]

  • Concentration & Winterization:

    • Concentrate the acetone extract to a syrup under reduced pressure (Rotavap, 40°C).

    • Redissolve the residue in cold Ethanol (50 mL) and chill at -20°C for 12 hours.

    • Action: Waxes and lipids will precipitate.[1][2] Filter quickly through a chilled Büchner funnel. Evaporate the ethanol to yield the "Concrete/Absolute" equivalent.[2]

  • Liquid-Liquid Partitioning (The "Phenolic Switch"):

    • Dissolve the crude residue in Dichloromethane (DCM) (100 mL).

    • Acid Wash (Removal of Bases): Wash with 10% HCl (2 x 30 mL) to remove any alkaloids or basic impurities.[2] Discard aqueous layer.[1]

    • Base Extraction (Target Isolation): Extract the DCM layer with 5% NaOH (3 x 40 mL).[2]

      • Mechanism:[1][2][5][6][7][8] Everninaldehyde becomes the sodium phenolate (water-soluble).[2] Neutral terpenes and depside esters remain in the DCM.[2]

      • Note: The aqueous layer will turn yellow/orange (characteristic of phenolate anions).[2]

    • Recovery: Collect the combined aqueous NaOH layers.

    • Acidification: Cool the aqueous solution to 0°C. Slowly add concentrated HCl dropwise with stirring until pH reaches ~2.

      • Observation: The solution will become cloudy as Everninaldehyde reprotonates and precipitates/oils out.[2]

    • Final Extraction: Extract the acidic aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and evaporate.[1][2]

Protocol B: Synthetic Workup (Vilsmeier-Haack)[1]

Context: Workup after formylation of Orcinol Monomethyl Ether (Evernin). Challenge: Separating the product from unreacted starting material and inorganic phosphorus salts.

Step-by-Step Workflow:
  • Quenching:

    • Pour the reaction mixture (typically in POCl₃/DMF) onto crushed ice (500 g) with vigorous stirring.

    • Add Sodium Acetate (saturated aq.) to buffer the solution to pH ~5. Stir for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction:

    • Extract the aqueous quench mixture with Ethyl Acetate (3 x 100 mL).[2]

    • Combine organic layers and wash with water (2 x 50 mL) to remove DMF.[2]

  • Purification (Bisulfite Method - Optional Polishing):

    • Note: Due to the 6-methyl group (steric hindrance) and 2-hydroxy group (H-bonding), bisulfite adduct formation may be slow.[1] This step is optional but produces high purity.[1]

    • Stir the organic layer with Saturated Sodium Bisulfite (NaHSO₃) solution (100 mL) vigorously for 4–12 hours.

    • Separate phases.[1][2][3][4][9][10] The product (as bisulfite adduct) is in the aqueous phase .[3]

    • Wash the aqueous phase with Ether to remove non-aldehyde impurities.[2]

    • Regeneration: Treat the aqueous phase with 10% H₂SO₄ or NaOH (to pH 10) and heat gently (40°C) to reverse the adduct. Extract the liberated aldehyde into Ether.[10]

  • Final Cleanup:

    • Dry organic layer (MgSO₄), filter, and concentrate.[1][9]

    • Recrystallization: Recrystallize from Methanol/Water (hot/cold) or Hexane/EtOAc.[1][2]

Visualized Workflow (Graphviz)

The following diagram illustrates the "Phenolic Switch" extraction logic, which is the most critical component of this application note.

ExtractionWorkflow Start Crude Mixture (Biomass Extract or Reaction Mix) Dissolve Dissolve in Organic Solvent (DCM or Et2O) Start->Dissolve BaseWash Extract with 5% NaOH (aq) Dissolve->BaseWash OrgPhase Organic Phase (Neutral Impurities, Waxes) BaseWash->OrgPhase Separation AqPhase Aqueous Phase (pH > 10) (Everninaldehyde Phenolate) BaseWash->AqPhase Target in Water Acidify Acidify with HCl to pH 2 (Precipitation) AqPhase->Acidify Protonation ReExtract Extract with Ethyl Acetate Acidify->ReExtract FinalOrg Final Organic Phase ReExtract->FinalOrg Target in Organic FinalAq Waste Aqueous Phase ReExtract->FinalAq Salts DryConc Dry (Na2SO4) & Concentrate FinalOrg->DryConc Product Pure Everninaldehyde (Solid) DryConc->Product

Figure 1: The "Phenolic Switch" extraction workflow separates Everninaldehyde from neutral impurities by exploiting its pH-dependent solubility.[1]

Analytical Validation & QC

Verify the identity and purity of the extracted compound using the following parameters.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 280 nm (Phenolic absorption) and 310 nm (Conjugated aldehyde).[2]

  • Expected Retention: Everninaldehyde is less polar than simple phenols but more polar than its methylated precursors.[1][2]

GC-MS (Identity)[1]
  • Column: HP-5MS or DB-5 (Non-polar 5% phenyl methyl siloxane).[1][2]

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (5 min).

  • MS Fragmentation: Look for molecular ion [M]+ = 166 .[1][2]

    • Major fragments: m/z 166 (Parent), 148 (Loss of H₂O, ortho-effect), 135 (Loss of OMe).[1]

Troubleshooting

IssueProbable CauseSolution
Emulsions during LLE Presence of lichen surfactants or fine particulates.[1][2]Add Brine (saturated NaCl) to the aqueous phase. Filter the biphasic mixture through Celite if solids persist.
Low Recovery Incomplete acidification or degradation.[1][2]Ensure pH < 2 during the acidification step.[2] Avoid heating the basic solution (phenolate is sensitive to oxidation).[2]
Impure Product (Red color) Oxidation to quinones or presence of azo-dyes (if synthetic).[1][2]Perform a quick filtration through a short pad of Silica Gel using 20% EtOAc/Hexane.[1][2]
Bisulfite Adduct won't precipitate Steric hindrance of 6-methyl group.[1][2]Skip filtration.[1] Wash the aqueous bisulfite solution with ether to remove impurities, then regenerate directly from the liquid phase.

References

  • PubChem. (n.d.).[1][2] 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Compound Summary).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Scientific Committee on Consumer Products (SCCP). (2004).[1] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[2][6] European Commission.[1] Retrieved October 26, 2023, from [Link][1]

  • Joulain, D., & Tabacchi, R. (2009).[1][2] Lichen extracts as raw materials in perfumery.[1][2] Part 1: Oakmoss. Flavour and Fragrance Journal.[1] (Contextual grounding on lichen aldehyde extraction).

  • Organic Syntheses. (n.d.). General procedures for the purification of phenolic aldehydes.[2] Organic Syntheses, Coll.[1][2] Vol. 3. Retrieved October 26, 2023, from [Link][1]

Sources

Method

Application Note: Hydrolysis of Evernic Acid and Synthetic Conversion to Everninaldehyde

Executive Summary This application note details the workflow for obtaining 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Everninaldehyde) starting from the lichen metabolite Evernic Acid . Critical Scientific Clarification:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the workflow for obtaining 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Everninaldehyde) starting from the lichen metabolite Evernic Acid .

Critical Scientific Clarification: Researchers must note that the direct hydrolysis of Evernic Acid (a depside) yields Everninic Acid (a carboxylic acid) and Orsellinic Acid , not the aldehyde directly. The aldehyde functionality requires a subsequent reductive transformation. Consequently, this guide is structured in two distinct phases:

  • Isolation & Hydrolysis: Extraction of Evernic Acid and cleavage of the depside bond to isolate Everninic Acid.

  • Synthetic Conversion: Chemoselective reduction of Everninic Acid to the target aldehyde.

This protocol is designed for drug discovery and fragrance chemistry applications where the specific substitution pattern of the Everninaldehyde scaffold is required for structure-activity relationship (SAR) studies.

Chemical Background & Pathway Analysis[1]

The Depside Scaffold

Evernic Acid is a depside formed by the esterification of two benzoic acid derivatives.

  • Unit A (Acid Moiety): Everninic Acid (2-Hydroxy-4-methoxy-6-methylbenzoic acid).

  • Unit B (Phenol Moiety): Orsellinic Acid (2,4-Dihydroxy-6-methylbenzoic acid).

Reaction Pathway

The transformation follows a "Cleave and Reduce" logic:

  • Saponification: Base-catalyzed hydrolysis cleaves the central ester bond.

  • Separation: The methylated unit (Everninic Acid) is separated from the non-methylated unit (Orsellinic Acid) based on lipophilicity.

  • Reduction: The carboxylic acid group of Everninic Acid is reduced (via an alcohol intermediate) to the aldehyde.

ReactionPathway Evernic Evernic Acid (Depside Precursor) Hydrolysis Alkaline Hydrolysis (NaOH, 40°C) Evernic->Hydrolysis Everninic Everninic Acid (Intermediate Target) Hydrolysis->Everninic Yields Methylated Ring Orsellinic Orsellinic Acid (By-product) Hydrolysis->Orsellinic Yields Dihydroxy Ring Reduction Selective Reduction (1. LiAlH4, 2. MnO2) Everninic->Reduction Aldehyde Everninaldehyde (Final Target) Reduction->Aldehyde Oxidation State Adjustment

Figure 1: Strategic workflow for the conversion of Evernic Acid to Everninaldehyde.

Phase I: Isolation and Hydrolysis Protocol

Materials
  • Source Material: Dried thallus of Evernia prunastri (Oakmoss).

  • Solvents: Acetone (HPLC grade), Diethyl Ether, Ethanol.

  • Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Magnesium Sulfate (MgSO4).

Step-by-Step Isolation of Evernic Acid

Evernic acid is the major constituent of the acetone extract of Evernia prunastri.

  • Extraction:

    • Macerate 100 g of dried, ground Evernia prunastri in 500 mL of Acetone for 24 hours at room temperature.

    • Filter the mixture to remove lichen debris.

    • Concentrate the filtrate under reduced pressure (Rotavapor) to approximately 50 mL.

  • Crystallization:

    • Allow the concentrated extract to stand at 4°C for 24 hours.

    • Evernic acid precipitates as a crude white/off-white solid.

    • Filter and wash with cold ether to remove pigments (atranorin often remains in the ether phase or requires fractional crystallization).

    • Yield Check: Expected yield is ~2-4% by weight of dried lichen.

Hydrolysis to Everninic Acid

This step cleaves the depside linkage.

  • Saponification:

    • Dissolve 5.0 g of crude Evernic Acid in 50 mL of 4% aqueous NaOH.

    • Critical Control: Maintain temperature at 40°C under inert atmosphere (N2) for 2 hours. Note: Avoid boiling to prevent decarboxylation of the resulting acids.

  • Acidification & Precipitation:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2M HCl dropwise until pH < 2. A thick precipitate (mixture of Everninic and Orsellinic acids) will form.

  • Purification (Separation of Acids):

    • Exploiting Lipophilicity: Everninic acid (O-methylated) is significantly more soluble in organic solvents than Orsellinic acid.

    • Extract the aqueous slurry with Chloroform (CHCl3) (3 x 50 mL).

    • Result: Everninic acid migrates to the Chloroform phase; Orsellinic acid largely remains in the aqueous/precipitate phase.

    • Dry the organic layer over MgSO4 and evaporate. Recrystallize from hot ethanol.

    • Validation: Check TLC (Silica, Toluene:Acetic Acid 9:1). Everninic acid Rf ~0.5.

Phase II: Synthetic Conversion to Everninaldehyde

Since hydrolysis yields the acid, we must chemically reduce it. The most robust laboratory method involves reduction to the alcohol followed by mild oxidation, avoiding the over-reduction or instability issues of direct acid-to-aldehyde reagents.

Method: The "Alcohol-Intermediate" Route

Target: 2-Hydroxy-4-methoxy-6-methylbenzaldehyde.

Step A: Reduction to Everninyl Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (BH3·THF).

  • Protocol:

    • Dissolve 1.0 g (5.1 mmol) of Everninic Acid in 20 mL anhydrous THF.

    • Cool to 0°C. Add 1.2 equivalents of LiAlH4 (or 2.0 eq BH3·THF) dropwise.

    • Stir at room temperature for 4 hours.

    • Quench: Carefully add wet ether, then water, then 15% NaOH (Fieser workup).

    • Filter solids, dry organic phase, and evaporate.

    • Product:Everninyl Alcohol (2-Hydroxy-4-methoxy-6-methylbenzyl alcohol).

Step B: Selective Oxidation to Everninaldehyde
  • Reagents: Activated Manganese Dioxide (MnO2) or PCC (Pyridinium Chlorochromate). MnO2 is preferred for benzylic alcohols as it avoids over-oxidation to the acid.

  • Protocol:

    • Dissolve the crude alcohol in Dichloromethane (DCM).

    • Add 10 equivalents of activated MnO2.

    • Stir vigorously at room temperature for 12–24 hours.

    • Filter through a pad of Celite to remove MnO2.

    • Evaporate solvent.

  • Final Purification:

    • Purify the resulting yellow oil/solid via Flash Column Chromatography (Hexane:Ethyl Acetate, 8:2).

    • Final Product: Pale yellow crystals of Everninaldehyde .

Data Summary & Validation

Physicochemical Properties
CompoundMolecular FormulaMW ( g/mol )Melting PointKey Functional Group
Evernic Acid C17H16O7332.31168-170°CDepside (Ester)
Everninic Acid C9H10O4182.17157°CCarboxylic Acid
Everninaldehyde C9H10O3166.1762-64°CAldehyde
Troubleshooting Guide
  • Issue: Low yield of Everninic Acid after hydrolysis.

    • Cause: Incomplete hydrolysis or decarboxylation.

    • Fix: Ensure NaOH concentration is at least 4%. Do not exceed 50°C.

  • Issue: Product is a mixture of Acid and Aldehyde.

    • Cause: Incomplete oxidation in Step 4.1.B.

    • Fix: Use fresh, "activated" MnO2 or switch to Swern Oxidation conditions (-78°C).

  • Issue: Isolation of Orsellinic Acid instead of Everninic.

    • Cause: Incorrect fraction collected.

    • Fix: Everninic acid is the less polar spot on TLC and extracts into Chloroform. Orsellinic acid requires Ethyl Acetate for extraction.

References

  • Isolation and Bioactivity of Evernic Acid

    • Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and
    • [Link]

  • Reduction of Salicylic Acids to Aldehydes

    • Reduction of Salicylic Acid to Salicylaldehyde with Modulated Alternating Voltage. (1987).[1][2] Journal of The Electrochemical Society.

    • [Link]

  • Selective Reduction Methodologies

    • Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes.[3][4] (2019).[5][3] Organic Letters.

    • [Link]

  • Chemical Structure & Properties

    • Evernic Acid (CID 10829) - PubChem.
    • [Link]

  • Target Molecule Data

    • 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (CID 596815) - PubChem.[6]

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vilsmeier-Haack Synthesis of Everninic Aldehyde

Welcome to the Technical Support Center for the synthesis of Everninic aldehyde (2-hydroxy-4-methoxy-6-methylbenzaldehyde). This guide is engineered for research scientists and drug development professionals optimizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Everninic aldehyde (2-hydroxy-4-methoxy-6-methylbenzaldehyde). This guide is engineered for research scientists and drug development professionals optimizing the formylation of 3-methoxy-5-methylphenol (orcinol monomethyl ether). By leveraging the Vilsmeier-Haack reaction, researchers can achieve highly regioselective ortho-formylation to produce this critical intermediate[1].

Mechanistic Workflow

The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion (Vilsmeier reagent), followed by electrophilic aromatic substitution onto the electron-rich phenol, and subsequent hydrolysis[1].

Vilsmeier_Workflow DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VilsmeierReagent 0-5 °C POCl3 Phosphorus Oxychloride (POCl3) POCl3->VilsmeierReagent Dropwise Addition ArylIminium Aryl Iminium Intermediate VilsmeierReagent->ArylIminium Electrophilic Attack (60-80 °C) Substrate 3-Methoxy-5-methylphenol (Orcinol Monomethyl Ether) Substrate->ArylIminium Regioselective ortho-formylation Hydrolysis Aqueous NaOAc Buffer (pH 4-5) ArylIminium->Hydrolysis Quench & Heat Product Everninic Aldehyde (2-Hydroxy-4-methoxy-6-methylbenzaldehyde) Hydrolysis->Product Yield: 75-85%

Figure 1: Mechanistic workflow of the Vilsmeier-Haack synthesis of Everninic aldehyde.

Troubleshooting & FAQs

Q1: Why is my yield of Everninic aldehyde consistently below 50%, with significant recovery of starting material? Causality & Solution: The Vilsmeier-Haack reaction relies entirely on the in situ generation of the moisture-sensitive chloroiminium ion[1]. If the


 is exposed to ambient humidity, it hydrolyzes into phosphoric acid and 

, drastically reducing the effective concentration of the electrophile. Actionable Step: Always use freshly distilled

and strictly anhydrous DMF. Furthermore, the electrophilic aromatic substitution onto the phenol ring requires sufficient thermal activation. Ensure the reaction is heated to 70 °C for at least 3 hours after substrate addition.

Q2: I am observing multiple spots on my TLC. How can I improve regioselectivity to favor Everninic aldehyde? Causality & Solution: 3-Methoxy-5-methylphenol possesses multiple activated positions. Formylation at the C6 position yields the desired Everninic aldehyde[2]. The C2 position is sterically hindered by adjacent hydroxyl and methoxy groups, but the C4 position (para to the hydroxyl) can act as a competitive nucleophilic site. The bulky nature of the Vilsmeier reagent naturally disfavors the C2 position, but temperature spikes during reagent mixing can erode C6/C4 selectivity. Actionable Step: Maintain strict thermodynamic control. Form the Vilsmeier reagent at 0–5 °C. The use of a slight excess of the Vilsmeier reagent (1.5 equivalents) maximizes conversion to the C6-formylated product, driven by hydrogen-bonding stabilization between the phenolic OH and the ortho-iminium intermediate.

Q3: My isolated product is heavily contaminated with dark, polymeric byproducts. What went wrong during the quench? Causality & Solution: The aryl iminium intermediate must be carefully hydrolyzed to release the final aldehyde[3]. If strong bases (such as


 or 

) are used to quench the reaction, the highly alkaline environment triggers base-catalyzed side reactions, including aldol-type condensations and polymerization of the newly formed, electron-rich benzaldehyde. Actionable Step: Always quench the reaction using a weak aqueous base, specifically a saturated sodium acetate (

) buffer (pH 4–5)[1]. This provides enough nucleophilic water to hydrolyze the iminium salt without deprotonating the resulting aldehyde's reactive sites.
Standard Operating Procedure (SOP)

This self-validating protocol ensures high fidelity, reproducibility, and optimal yields.

  • Preparation of Vilsmeier Reagent: In a flame-dried, argon-purged 100 mL round-bottom flask, add anhydrous DMF (3.0 eq, 23.2 mmol). Cool the flask to 0–5 °C using an ice-water bath. Add freshly distilled

    
     (1.5 eq, 11.6 mmol) dropwise over 30 minutes via a syringe pump.
    
    • Validation: The solution will transition from colorless to a pale-yellow, viscous complex, confirming chloroiminium ion formation.

  • Substrate Addition: Dissolve 3-methoxy-5-methylphenol (1.0 eq, 7.7 mmol) in a minimal volume (approx. 5 mL) of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while strictly maintaining the internal temperature below 5 °C.

  • Electrophilic Aromatic Substitution: Remove the ice bath. Attach a reflux condenser and gradually heat the reaction mixture to 70 °C. Stir at this temperature for 3 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1); the starting material spot (

      
      ) should disappear, replaced by a lower-running, UV-active product spot (
      
      
      
      ).
  • Hydrolysis (Quench): Cool the mixture to room temperature. Pour it slowly into a vigorously stirred saturated aqueous solution of

    
     (50 mL). Stir at 40 °C for 2 hours to fully hydrolyze the aryl iminium intermediate[1].
    
  • Workup and Purification: Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers sequentially with water (
    
    
    
    mL) and brine (50 mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via recrystallization (benzene-ligroin) to yield pure Everninic aldehyde as colorless needles[3].
Yield Optimization Data

The following table summarizes the quantitative data for optimizing the reaction parameters, demonstrating the causality between stoichiometry, temperature, and isolated yield.

Entry

:Substrate (eq)
DMF:Substrate (eq)Reaction Temp (°C)Quench ReagentIsolated Yield (%)Observation
11.02.025

(aq)
45%Incomplete conversion; SM recovered.
21.53.070

(aq)
52%Heavy polymerization and dark tar formation.
31.53.070

(aq)
82% Optimal conditions; high purity product.
42.05.090

(aq)
71%Minor dealkylation (loss of methoxy group) observed.
References

1.[1] Ahluwalia, V. K., et al. "Intermediates for Organic Synthesis." DOKUMEN.PUB, 2005. URL: [Link] 2.[2] Hoesch, Kurt. "Synthesis of Orsellinic Acid and Everninic Acid." Archive.org (Journal of the Chemical Society, Abstracts 104), 1913. URL:[Link] 3.[3] Seshadri, T. R., et al. "Nuclear Oxidation in Flavones and Related Compounds." Indian Academy of Sciences, 1950. URL: [Link]

Sources

Optimization

Troubleshooting regioselectivity in formylation of orcinol methyl ethers

Welcome to the Technical Support Center for aromatic functionalization. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent challenges in polyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic functionalization. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent challenges in polyphenol synthetic chemistry: controlling the regioselectivity during the formylation of orcinol methyl ethers (3,5-dimethoxytoluene and its derivatives).

Understanding the delicate balance between thermodynamic control, steric hindrance, and coordination chemistry is essential for successfully directing the formyl group to your target carbon.

Mechanistic Workflow: Regioselectivity Logic

G Start Orcinol Methyl Ether (3,5-dimethoxytoluene) VH Vilsmeier-Haack (POCl3, DMF) Start->VH Electrophilic Aromatic Substitution DoM Directed ortho-Metalation (n-BuLi, TMEDA, DMF) Start->DoM Synergistic Lithiation & Electrophilic Quench C2 C-2 / C-6 Formylation 2,4-dimethoxy-6-methylbenzaldehyde (Sterically Favored) VH->C2 >95% Regioselectivity C4 C-4 Formylation 2,6-dimethoxy-4-methylbenzaldehyde (Coordination Favored) DoM->C4 >85% Regioselectivity

Regioselectivity pathways for the formylation of orcinol methyl ethers.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Vilsmeier-Haack formylation of 3,5-dimethoxytoluene exclusively yield 2,4-dimethoxy-6-methylbenzaldehyde instead of the 2,6-dimethoxy-4-methyl isomer?

The Causality: This is a classic case of steric hindrance overriding electronic activation. In 3,5-dimethoxytoluene, the C-4 position is flanked by two strongly electron-donating methoxy groups, making it the most electron-rich carbon on the ring. However, the active electrophile in the Vilsmeier-Haack reaction—the chloroiminium ion—is exceptionally bulky. The C-4 position is sterically congested by the two adjacent methoxy groups. Consequently, the bulky electrophile attacks the less hindered C-2 (or equivalent C-6) position, which is flanked by one methoxy and one smaller methyl group. This results in the near-exclusive formation of 2,4-dimethoxy-6-methylbenzaldehyde [1].

Q2: How can I selectively formylate at the C-4 position (between the two oxygen atoms) to synthesize atranol derivatives?

The Causality: To force formylation at the sterically hindered C-4 position, you must abandon electrophilic aromatic substitution and utilize Directed ortho-Metalation (DoM). The methoxy (or better, methoxymethyl/MOM) groups act as Directed Metalation Groups (DMGs). The oxygen lone pairs coordinate with the lithium cation of


-butyllithium. Because C-4 is situated exactly between two DMGs, it experiences a synergistic "complex-induced proximity effect" (CIPE). This makes the C-4 proton kinetically favored for deprotonation, completely overriding the steric hindrance that governs the Vilsmeier-Haack pathway [2]. Quenching the resulting aryllithium species with DMF yields the C-4 aldehyde.
Q3: I am seeing di-formylated byproducts and dark tarry residues in my Vilsmeier-Haack reactions. How do I optimize the conversion?

The Causality: Over-formylation and polymerization typically occur due to poor temperature control during the exothermic formation of the chloroiminium ion, or by using a large excess of POCl


. The reaction must be strictly controlled at 0 °C during reagent addition. Furthermore, quenching the reaction too rapidly with unbuffered water can cause localized heating and product degradation. A slow quench into saturated aqueous NaHCO

ensures the controlled hydrolysis of the iminium intermediate to the aldehyde without degrading the electron-rich aromatic ring.

Validated Experimental Protocols

Protocol A: Sterically-Controlled C-2 Formylation (Vilsmeier-Haack)

Target: 2,4-Dimethoxy-6-methylbenzaldehyde

  • Reagent Preparation: Purge a dry, 250 mL round-bottom flask with argon. Add anhydrous DMF (100 mL) and cool the flask to 0 °C using an ice-water bath.

  • Electrophile Generation: Dropwise, add POCl

    
     (14.5 mL, 156 mmol, 1.3 eq) over 30 minutes. Maintain the internal temperature below 5 °C. Stir the resulting pale-yellow chloroiminium complex for 30 minutes at 0 °C.
    
  • Substrate Addition: Dissolve 3,5-dimethoxytoluene (19.0 g, 120 mmol, 1.0 eq) in a minimal amount of anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 24 hours. Self-Validation: TLC (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting material (

    
    ) and the appearance of a strongly UV-active product spot (
    
    
    
    ).
  • Hydrolysis & Workup: Slowly pour the reaction mixture into 100 mL of ice-cold water. Stir for 15 minutes, then dilute with an additional 300 mL of water and 100 mL of saturated aqueous NaHCO

    
    . Stir overnight to ensure complete hydrolysis of the iminium salt.
    
  • Isolation: Extract the aqueous layer with EtOAc (4 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the product as a white powder (~97% yield) [1].
Protocol B: Coordination-Controlled C-4 Formylation (Directed ortho-Metalation)

Target: 2,6-Dimethoxy-4-methylbenzaldehyde (or MOM-protected equivalent)

  • Lithiation Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 3,5-dimethoxytoluene (or the bis-MOM ether of orcinol) (10 mmol, 1.0 eq) in anhydrous THF (40 mL). Add anhydrous TMEDA (12 mmol, 1.2 eq) to break up lithium aggregates and enhance reactivity.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add

    
    -BuLi (2.5 M in hexanes, 4.8 mL, 12 mmol, 1.2 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete metalation at the C-4 position.
    
  • Electrophilic Quench: Re-cool the reaction to -78 °C. Add anhydrous DMF (1.16 mL, 15 mmol, 1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH

    
    Cl (20 mL). Extract with diethyl ether (3 × 30 mL). Wash the combined organics with water and brine, dry over MgSO
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the C-4 formylated product (~85% yield) [2].

Quantitative Comparison of Formylation Strategies

StrategyPrimary ReagentsDirecting MechanismTarget PositionRegioselectivity (C2 : C4)Typical Isolated Yield
Vilsmeier-Haack POCl

, DMF
Steric AvoidanceC-2 / C-6> 99 : 190 - 97%
Directed ortho-Metalation

-BuLi, TMEDA, DMF
Synergistic CIPEC-45 : 9575 - 85%
Gattermann-Adams Zn(CN)

, HCl(g), AlCl

Steric AvoidanceC-2 / C-695 : 580 - 90%
Duff Reaction HMTA, TFASteric AvoidanceC-2 / C-680 : 2030 - 50%

Note: For applications requiring complete deprotection post-formylation, utilizing MOM (methoxymethyl) ethers instead of methyl ethers prior to DoM is highly recommended, as BBr


-mediated demethylation of aldehydes often leads to unwanted polymerization.

References

1.1. Organic & Biomolecular Chemistry, RSC Publishing. 2. 2. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when separating 2-hydroxy-4-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when separating 2-hydroxy-4-methoxy-6-methylbenzaldehyde (commonly known as everninaldehyde) from its structural isomers following the formylation of orcinol monomethyl ether.

This guide bypasses generic advice, focusing instead on the molecular causality that drives successful separation, ensuring your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Principles of Isomer Separation (FAQ)

Q: Why does the formylation of orcinol monomethyl ether yield a difficult-to-separate isomer mixture? A: The formylation of 3-methoxy-5-methylphenol (orcinol monomethyl ether) yields a mixture of positional isomers because the aromatic ring is highly activated at multiple ortho and para positions. The target product, 2-hydroxy-4-methoxy-6-methylbenzaldehyde, often co-crystallizes or co-elutes with isomers like 4-hydroxy-2-methoxy-6-methylbenzaldehyde. Because these isomers possess identical molecular weights and functional groups, their behavior in standard reversed-phase HPLC is nearly indistinguishable[1].

Q: What is the primary physicochemical difference we can exploit for separation? A: The critical divergence in their physical chemistry stems entirely from hydrogen bonding topology . In 2-hydroxy-4-methoxy-6-methylbenzaldehyde, the proximity of the C2-hydroxyl group to the C1-aldehyde carbonyl oxygen facilitates a strong intramolecular hydrogen bond , forming a stable, pseudo-six-membered chelate ring. This internal bonding masks the polar hydroxyl group from the surrounding solvent. Conversely, isomers lacking this ortho relationship cannot form this internal bond and instead engage in extensive intermolecular hydrogen bonding with solvent molecules or stationary phases. This causality dictates that the 2-hydroxy isomer will be significantly more volatile, less polar, and possess a lower melting point[1].

Troubleshooting Guide: Common Isolation Issues

Issue 1: Co-elution during Silica Gel Chromatography

  • Symptom: Both isomers elute as a single broad band when using standard Hexane/Ethyl Acetate gradients.

  • Root Cause: Ethyl acetate is a strong hydrogen-bond acceptor that disrupts the intramolecular H-bond of the 2-hydroxy isomer, normalizing the polarity difference between the two molecules.

  • Solution: Switch to a non-hydrogen-bonding or weakly interacting solvent system. A field-proven mobile phase for this specific separation is Benzene/Dioxane/Acetic Acid (95:24:4)[2], or a modern equivalent like Toluene/Dichloromethane/Acetic Acid. The trace acetic acid suppresses the ionization of the phenolic hydroxyls, preventing tailing, while the non-polar bulk solvent maximizes the

    
     delta between the internally H-bonded (fast-eluting) and externally H-bonded (slow-eluting) isomers.
    

Issue 2: Emulsion Formation During Aqueous Workup

  • Symptom: A stubborn emulsion forms when extracting the crude formylation mixture with diethyl ether and water.

  • Root Cause: Phenolic aldehydes can act as weak surfactants at intermediate pH levels, stabilizing oil-in-water emulsions.

  • Solution: Saturate the aqueous phase with NaCl (brine) to increase ionic strength, which forces the organic compounds into the ether layer via the salting-out effect. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that often nucleate these emulsions[3].

Self-Validating Experimental Protocols

Protocol A: Steam Distillation for Absolute Isomer Separation

Because of the intramolecular H-bond, 2-hydroxy-4-methoxy-6-methylbenzaldehyde is highly steam volatile, making steam distillation the most elegant and self-validating method for its isolation from non-volatile isomers.

  • Setup: Transfer the crude isomer mixture to a heavy-walled round-bottom flask equipped with a steam inlet tube (reaching the bottom of the flask) and a distillation head connected to a water-cooled condenser.

  • Execution: Pass vigorous steam through the mixture.

    • Self-Validation Checkpoint: The distillate will initially appear milky/cloudy. This turbidity is the visual confirmation that the water-insoluble 2-hydroxy isomer is successfully co-distilling.

  • Completion: Continue distillation until the distillate runs perfectly clear. A clear distillate indicates the complete exhaustion of the volatile 2-hydroxy isomer. The non-volatile isomers remain entirely in the distillation flask.

  • Recovery: Extract the cloudy distillate with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield crude 2-hydroxy-4-methoxy-6-methylbenzaldehyde.
    
  • Polishing: Recrystallize the residue from hot hexane to obtain pure pale yellow prisms.

Protocol B: Chromatographic Resolution (TLC/Flash)
  • Preparation: Load the crude mixture onto a silica gel column (230-400 mesh) using the dry-loading technique (adsorb onto a small amount of silica and evaporate the solvent) to ensure a narrow starting band.

  • Elution: Elute using Toluene/Dichloromethane (80:20) with 1% Acetic Acid.

  • Monitoring: Monitor fractions via TLC. The 2-hydroxy isomer will elute first, followed much later by the non-chelated isomers.

    • Self-Validation Checkpoint: Stain the TLC plate with a 5% Ferric Chloride (

      
      ) solution. The 2-hydroxy isomer will immediately develop a deep purple/blue color due to the formation of a coordination complex between 
      
      
      
      and the ortho-hydroxyaldehyde moiety.

Quantitative Data Summary

To assist in method development, the following table summarizes the divergent physicochemical properties resulting from the structural isomerism.

Property2-Hydroxy-4-methoxy-6-methylbenzaldehydeNon-Chelated Isomers (e.g., 4-Hydroxy)Causality / Mechanism
Hydrogen Bonding Intramolecular (Chelated)IntermolecularProximity of C2-OH to C1-CHO
Steam Volatility HighNegligibleInternal H-bond prevents water lattice integration
TLC

(Toluene/DCM)
~0.65~0.20Masked polarity in the 2-OH isomer

Stain Reaction
Deep Purple (Instant)Faint or NegativeBidentate chelation of

requires ortho-OH
Aqueous Base Solubility Soluble in strong base (NaOH)Soluble in weaker bases (

)
Intramolecular bond increases

(less acidic)

Process Visualization

The following diagram illustrates the logical workflow for separating the isomers using the steam distillation protocol, highlighting the mechanistic divergence.

IsomerSeparation A Crude Isomer Mixture (Everninaldehyde + Isomers) B Steam Distillation (100°C, 1 atm) A->B C Distillate (Cloudy) (Everninaldehyde + Water) B->C Volatile (Intramolecular H-bond) D Distillation Flask Residue (Non-volatile Isomers) B->D Non-volatile (Intermolecular H-bond) E Extract with Diethyl Ether Dry (MgSO4) & Evaporate C->E F Recrystallize from Hexane (Pure Everninaldehyde) E->F Polishing Step

Workflow for the separation of 2-hydroxy-4-methoxy-6-methylbenzaldehyde via steam distillation.

References

  • Intermediates for Organic Synthesis 9789389795516 - DOKUMEN.PUB. (dokumen.pub).
  • The Enzymic Reductions of Aryl-aldehydes and Aryl-alcohols - in Penicillium baarnense - Acta Chemica Scandinavica. (ku.dk).
  • Higher Fungi for Generating Aroma Components through Novel Biotechnologies - ElectronicsAndBooks. (electronicsandbooks.com).
  • orcinol monomethyl ether - Organic Syntheses Procedure. (orgsyn.org).

Sources

Optimization

Technical Support Center: Minimizing Polymerization and Side Reactions in Aldehyde Synthesis

Welcome to the Advanced Synthesis Support Portal. As highly reactive electrophiles, aldehydes are notorious for undergoing spontaneous side reactions—ranging from self-aldol condensations to radical polymerizations—that...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As highly reactive electrophiles, aldehydes are notorious for undergoing spontaneous side reactions—ranging from self-aldol condensations to radical polymerizations—that can decimate yields and complicate purification.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and flow-chemistry solutions grounded in authoritative literature.

Module 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My purified aliphatic aldehyde turns into a viscous gel after a few weeks in storage. What is the exact mechanism of this degradation, and how can I prevent it? A: This is a classic case of autoxidation leading to radical polymerization. When exposed to ambient oxygen and light, aldehydes undergo radical autoxidation to form peroxy acids[1]. These peroxy acids act as potent radical initiators. Because the carbonyl carbon is highly electrophilic, the initiators trigger a chain-growth polymerization of the aldehyde monomers, resulting in viscous gums or resins.

  • The Solution: You must interrupt the radical propagation phase. The addition of hindered phenols, such as BHT (butylated hydroxytoluene) or MEHQ (4-methoxyphenol), at concentrations of 100–1000 ppm acts as a radical scavenger[2]. These additives donate a hydrogen atom to quench the peroxy radicals, effectively capping the autoxidation chain reaction without interfering with most downstream organometallic chemistry. For more details on stabilization, refer to [3].

Q2: During the scale-up of my Swern/Anelli oxidation, I am seeing a massive increase in high-molecular-weight impurities and oligomers that weren't present at the milligram scale. Why? A: At larger scales, volumetric heat dissipation becomes highly inefficient, leading to localized thermal micro-environments (hot spots). Under these conditions, especially if trace amounts of acid or base are present, aldehydes undergo rapid self-aldol condensation[4]. The enolate of one aldehyde nucleophilically attacks the carbonyl carbon of another, forming a


-hydroxy aldehyde. Driven by the localized heat, this intermediate rapidly dehydrates into an 

-unsaturated carbonyl[5], which can continue to react via Michael additions to form complex oligomeric tars.
  • The Solution: Transition the oxidation step from batch to continuous flow chemistry. Flow reactors provide superior surface-area-to-volume ratios, ensuring near-instantaneous heat transfer and strictly limiting the residence time of the reactive aldehyde[6].

Q3: I need to synthesize an extremely reactive aldehyde, but it immediately trimerizes (forming paraldehyde-like derivatives) before I can isolate it. What is the best strategy? A: When dealing with highly unstable aldehydes, isolation is often the enemy of yield. You should employ In-Situ Product Removal (ISPR) or a telescoped continuous flow setup with inline extraction[7].

  • The Solution: By using a biphasic reaction system (e.g., aqueous oxidant and organic solvent), the lipophilic aldehyde partitions into the organic phase immediately upon formation. This physically separates the electrophilic product from the aqueous catalysts or reagents that drive over-oxidation or trimerization. In flow systems, an inline liquid-liquid separator can quench and isolate the aldehyde in seconds[8].

Module 2: Visualizing Degradation and Flow Solutions

AldehydeDegradation A Aldehyde Monomer B Radical Autoxidation A->B O2 / Trace Metals C Aldol Condensation A->C Heat / Acid / Base F Radical Polymerization (Gums/Resins) A->F Direct Trimerization D Peroxy Acids B->D E beta-Hydroxy Aldehydes C->E D->F Radical Propagation G alpha,beta-Unsaturated Oligomers E->G Dehydration & Propagation

Mechanistic divergence of aldehyde degradation pathways.

FlowSynthesis A Precursor (Alcohol/Ester) C Microreactor Coil (High Heat Transfer) A->C B Oxidant/Reductant B->C D Inline Quench & Phase Separation C->D Residence Time < 60s E Stabilized Aldehyde (Zero Over-reaction) D->E Immediate Extraction

Continuous flow setup with inline extraction to prevent side reactions.

Module 3: Validated Experimental Protocols

Protocol A: Radical-Scavenging Stabilization of Freshly Distilled Aldehydes

This protocol ensures long-term storage stability of highly reactive aliphatic aldehydes by quenching peroxy radical initiators[2].

  • Preparation of Stabilizer Stock: Dissolve 100 mg of BHT (2,6-di-tert-butyl-4-methylphenol) in 1 mL of anhydrous dichloromethane (DCM).

    • Causality: Creating a concentrated stock allows for precise ppm-level dosing without introducing solid particulates that could act as nucleation sites for polymerization.

  • Inert Atmosphere Distillation: Distill the crude aldehyde under a strict Argon atmosphere into a receiving flask pre-chilled to -20°C.

    • Causality: Aldehydes are highly susceptible to radical autoxidation initiated by atmospheric oxygen. Displacing

      
       prevents the formation of peroxy acids. Chilling suppresses thermal self-condensation.
      
  • Dosing: Immediately upon completion of distillation, inject 10

    
    L of the BHT stock per 10 grams of purified aldehyde (yielding approx. 100 ppm BHT). Swirl gently to homogenize.
    
  • Self-Validating Checkpoint: Take a 10

    
    L aliquot immediately, and another after 7 days of storage. Run a rapid 
    
    
    
    -NMR. The stability of the sharp aldehyde proton peak (~9.5–10.5 ppm) and the absence of broad, polymeric baseline humps confirm the system is successfully stabilized.
Protocol B: Continuous-Flow Synthesis with Inline Quenching

This protocol utilizes flow chemistry to synthesize aldehydes while completely suppressing aldol condensation and over-oxidation[6].

  • System Priming: Prime a perfluoroalkoxy (PFA) microreactor coil (internal volume: 2 mL) with anhydrous 2-MeTHF. Set the reactor temperature to 20°C.

  • Reagent Delivery: Using dual syringe pumps, simultaneously inject the primary alcohol stream (0.5 M in 2-MeTHF) and the Anelli oxidation stream (NaOCl/TEMPO buffer) at a combined flow rate of 2.0 mL/min.

    • Causality: This flow rate establishes a precise residence time of exactly 60 seconds. This is long enough to achieve full conversion to the aldehyde, but too short for slower, bimolecular aldol condensation side reactions to occur.

  • Inline Extraction: Direct the reactor effluent immediately into a membrane-based liquid-liquid separator, introducing a third stream of saturated aqueous

    
     just prior to the separator inlet.
    
    • Causality: The biphasic quench instantly neutralizes any trace acid/base catalysts and physically partitions the aldehyde into the organic phase, stripping it away from the reactive aqueous oxidant[8].

  • Self-Validating Checkpoint: Monitor the system back-pressure regulator (BPR). A stable pressure indicates a clean reaction. A pressure spike >10% indicates micro-polymerization or salt precipitation within the coil, signaling the need to increase the flow rate (decrease residence time).

Module 4: Quantitative Process Data

Table 1: Comparison of Aldehyde Stabilization Additives
AdditivePrimary MechanismTypical ConcentrationBest Use Case
BHT Hindered phenol; radical scavenger100 - 500 ppmGeneral aliphatic aldehydes; highly compatible with downstream organometallics.
MEHQ Phenolic radical scavenger50 - 200 ppmUnsaturated aldehydes (e.g., acrolein, crotonaldehyde). Requires trace

to function.
Pyridine Mild base; neutralizes trace acids500 - 1000 ppmSulfur-containing aliphatic aldehydes prone to acid-catalyzed trimerization.
Hydroquinone Radical scavenger / Antioxidant100 - 1000 ppmAromatic aldehydes; highly effective but can cause discoloration over time.
Table 2: Batch vs. Continuous Flow Parameters for Aldehyde Synthesis
ParameterTraditional Batch ReactorContinuous Flow ReactorImpact on Polymerization
Surface Area/Volume Low (< 5

)
Extremely High (> 500

)
Flow prevents thermal hot-spots, eliminating heat-driven aldol condensation.
Residence Time Hours (Variable)Seconds to Minutes (Precise)Flow stops the reaction the moment the aldehyde is formed, preventing oligomerization.
Mixing Efficiency Diffusion limited (Macro)Rapid (Micro-mixing)Flow prevents local concentration gradients that trigger self-condensation.
Quenching Delayed (Post-reaction)Immediate (Inline)Inline extraction physically separates the aldehyde from degradation catalysts instantly.

References

  • Reaction Chemistry & Engineering (RSC). "Continuous flow synthesis of the ionizable lipid ALC-0315." Available at:[Link]

  • MDPI. "Catalytic Cascade for Biomass Valorisation: Coupled Hydrogen Transfer Initiated Dehydration and Self-Aldol Condensation." Available at:[Link]

  • PMC. "C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative." Available at:[Link]

  • Google Patents. "EP0096153B1 - Stabilization of aldehydes.
  • ChemRxiv. "Whole-Cell and Enzymatic Production of Aldehydes." Available at:[Link]

Sources

Troubleshooting

Removing unreacted orcinol from crude Everninic aldehyde mixtures

Technical Support Center: Purification of Everninic Aldehyde Overview Synthesizing everninic aldehyde (2-hydroxy-4-methoxy-6-methylbenzaldehyde) via the formylation of orcinol derivatives frequently leaves unreacted star...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Everninic Aldehyde

Overview Synthesizing everninic aldehyde (2-hydroxy-4-methoxy-6-methylbenzaldehyde) via the formylation of orcinol derivatives frequently leaves unreacted starting materials in the crude mixture. Separating this highly functionalized product from unreacted orcinol (5-methylbenzene-1,3-diol) requires exploiting their distinct physicochemical properties. This guide provides validated, self-contained protocols and troubleshooting steps to achieve high-purity isolation for downstream drug development applications.

The Mechanistic Basis of Separation (Expertise & Causality)

To design a successful purification protocol, one must understand the structural dichotomy between the starting material and the product. Do not rely on trial and error; rely on the molecular physics of the system:

  • Polarity and Hydrogen Bonding: Orcinol possesses two free phenolic hydroxyl groups, making it highly polar, capable of extensive intermolecular hydrogen bonding, and very soluble in water (approx. 80 g/L)[1]. In contrast, everninic aldehyde features a strong intramolecular hydrogen bond between the C2-hydroxyl group and the C1-carbonyl oxygen. This pseudo-six-membered ring "masks" the polarity of the hydroxyl group, rendering the aldehyde significantly more lipophilic and less acidic than a typical phenol.

  • Chemoselectivity: The electrophilic carbonyl carbon of everninic aldehyde readily undergoes nucleophilic addition with bisulfite ions to form a water-soluble

    
    -hydroxy sulfonate salt. Orcinol, lacking a carbonyl group, remains completely inert to this transformation[2].
    

Quantitative Data Summary

The following table summarizes the key properties that dictate our separation strategies, allowing for rapid comparison.

PropertyOrcinol (Starting Material)Everninic Aldehyde (Product)Separation Implication
Functional Groups Two free -OH groupsOne H-bonded -OH, one -CHO, one -OMeExploit aldehyde reactivity for chemical separation.
Predicted pKa ~9.56>10.0 (due to H-bonding)pH-tuned extractions must use weak bases to avoid ionizing the aldehyde.
Water Solubility High (80 g/L)LowOrcinol can be partially removed via aqueous washes.
Silica Gel Affinity High (Strong retention)Low (Fast elution)Product elutes first in normal-phase chromatography.
Bisulfite Reactivity InertForms water-soluble adductEnables highly specific liquid-liquid extraction.

Experimental Protocols

Protocol A: The Sodium Bisulfite Adduct Method (Recommended for Scale-Up)

This protocol is a self-validating chemical separation system. By temporarily converting the aldehyde into a water-soluble salt, lipophilic impurities are completely excluded. If the aldehyde does not form the adduct, it remains in the organic phase; if it does, it partitions cleanly into the aqueous phase.

  • Step 1: Dissolution. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at room temperature.

  • Step 2: Adduct Formation. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO

    
    ). Stir the biphasic mixture vigorously for 2 to 4 hours. Causality: Vigorous stirring maximizes the interfacial surface area, accelerating the nucleophilic attack of bisulfite on the sterically hindered aldehyde carbonyl[2].
    
  • Step 3: Phase Separation. Transfer to a separatory funnel and separate the layers. The aqueous layer now contains the everninic aldehyde-bisulfite adduct. The organic layer contains unreacted orcinol and non-aldehyde byproducts.

  • Step 4: Organic Wash. Wash the aqueous layer with a fresh portion of diethyl ether. Causality: This removes any trace orcinol that may have partitioned into the aqueous phase, ensuring absolute purity.

  • Step 5: Regeneration. Slowly add 10% aqueous Na

    
    CO
    
    
    
    or 10% HCl to the aqueous layer until the adduct decomposes (monitor for the cessation of gas evolution if using carbonate)[3]. Causality: Shifting the pH breaks the
    
    
    -hydroxy sulfonate back into the free aldehyde and sulfur dioxide/sulfite.
  • Step 6: Final Extraction. Extract the regenerated, milky aqueous suspension with diethyl ether (3x). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield pure everninic aldehyde.
Protocol B: Silica Gel Column Chromatography (Recommended for Analytical Scale)
  • Step 1: Column Packing. Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Step 2: Loading. Dissolve the crude mixture in a minimal amount of a 1:1 hexane/ethyl acetate mixture and load it onto the stationary phase.

  • Step 3: Elution. Elute using a gradient of hexanes to ethyl acetate (e.g., starting at 9:1 and moving to 4:1). Causality: The intramolecular hydrogen bond in everninic aldehyde prevents it from interacting strongly with the silanol groups on the silica gel, causing it to elute rapidly. Orcinol, with its two free hydroxyls, will be retained significantly longer.

Process Visualization

Purification Start Crude Mixture (Everninic Aldehyde + Orcinol) Decision Select Purification Route Start->Decision Bisulfite Bisulfite Adduct Formation Decision->Bisulfite High Purity / Scale-up Chrom Silica Gel Chromatography Decision->Chrom Small Scale OrgPhase Organic Phase (Orcinol to Waste) Bisulfite->OrgPhase Ether Wash AqPhase Aqueous Phase (Aldehyde Adduct) Bisulfite->AqPhase Add NaHSO3 Pure Pure Everninic Aldehyde Chrom->Pure Elute (Hex/EtOAc) Regen Adduct Cleavage (Acid/Base) AqPhase->Regen Isolate Aqueous Regen->Pure Extract & Dry

Decision tree and workflow for separating Everninic aldehyde from unreacted orcinol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My bisulfite adduct isn't forming, and the aldehyde remains in the organic phase. Why? A: Steric hindrance from the ortho-methyl and ortho-hydroxyl groups can significantly slow down the nucleophilic attack of the bisulfite ion. Troubleshooting: Increase the reaction time (up to 12 hours) and ensure vigorous biphasic stirring. Additionally, always use freshly prepared saturated NaHSO


. Bisulfite solutions degrade over time upon exposure to air, oxidizing into inactive sulfates[2].

Q: I am attempting a simple acid-base extraction instead of the bisulfite method, but I am losing everninic aldehyde into the aqueous wash. How do I prevent this? A: While the intramolecular H-bond lowers the effective acidity of everninic aldehyde, strong bases (like 1M NaOH) are still capable of deprotonating it, pulling it into the aqueous phase alongside orcinol. Troubleshooting: If using pH-tuned extraction, strictly use weak bases (e.g., 5% NaHCO


) to selectively remove the more acidic orcinol without ionizing the aldehyde.

Q: After decomposing the bisulfite adduct, my final product is a sticky gum instead of a crystalline solid. What causes this? A: Gumminess often indicates the presence of residual high-boiling solvents (like DMSO or DMF, if used in upstream formylation steps) or unreacted starting materials that were not fully washed out of the aqueous adduct phase[4]. Troubleshooting: Ensure you thoroughly wash the aqueous bisulfite layer with diethyl ether (Protocol A, Step 4) before adding the regeneration acid/base. If gumminess persists, dissolve the residue in a minimal amount of acetone and induce precipitation with hexanes[4].

References

  • Orcinol CAS#: 504-15-4 - ChemicalBook. ChemicalBook.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. NIH.
  • Synthesis by Formylation of Arene—Hydrogen Bonds - Thieme E-Books. Thieme.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.

Sources

Optimization

Solving solubility issues of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde in water

Welcome to the Technical Support Center for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (CAS: 34883-08-4). As a highly lipophilic, aromatic compound, it presents significant challenges in aqueous formulation for both in vit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (CAS: 34883-08-4). As a highly lipophilic, aromatic compound, it presents significant challenges in aqueous formulation for both in vitro assays and in vivo drug delivery.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality behind each solubilization approach to ensure scientific integrity in your workflows.

Core Challenge: The Causality of Poor Aqueous Solubility

To effectively solubilize 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, we must first understand the molecular mechanics driving its hydrophobicity [1].

  • Lipophilic Backbone: The compound features a heavily substituted benzene ring containing a methoxy (-OCH₃) and a methyl (-CH₃) group, which inherently repel water.

  • Intramolecular Hydrogen Bonding (The "Lock" Effect): The proximity of the phenolic hydroxyl group (-OH) at position 2 and the aldehyde group (-CHO) at position 1 results in strong intramolecular hydrogen bonding. This internal bonding "locks" the polar functional groups, preventing them from forming intermolecular hydrogen bonds with surrounding water molecules.

  • Consequence: The molecule behaves as a highly hydrophobic entity, leading to rapid crystallization and precipitation in aqueous media.

Workflow Start 2-Hydroxy-4-methoxy- 6-methylbenzaldehyde Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture) Q1->InVitro Low Volume InVivo In Vivo Dosing (Oral/IV) Q1->InVivo High Volume/Tox Limits Sol1 Co-solvent System (DMSO + Tween 80) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD) InVivo->Sol2 Aqueous IV/Oral Sol3 Lipid-Based Delivery (Nanoemulsions) InVivo->Sol3 Highly Lipophilic Oral

Logical workflow for selecting a solubilization strategy based on target application.

Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into aqueous assay buffers? Causality: This is a classic "solvent crash." When a highly concentrated DMSO stock is introduced to water, the DMSO diffuses into the aqueous phase faster than the hydrophobic drug can disperse. Stripped of its solvation shell, the compound rapidly aggregates and crystallizes. Solution: Implement a step-down dilution using a co-solvent and surfactant system. Pre-mixing the DMSO stock with a non-ionic surfactant (like Tween-80) before introducing it to the aqueous buffer creates transient micelles that trap the compound, preventing immediate aggregation [2].

Q2: How can I formulate this compound for in vivo intravenous (IV) dosing without using toxic levels of organic solvents? Causality: IV formulations require high aqueous solubility and strict biocompatibility. Organic solvents like DMSO are toxic at high systemic concentrations. Solution: Utilize Cyclodextrin Complexation , specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a truncated cone-shaped oligosaccharide with a hydrophilic exterior and a lipophilic cavity. The hydrophobic benzene ring of the compound inserts into the cavity, displacing high-energy water molecules, while the hydrophilic exterior ensures the entire inclusion complex remains soluble in the bloodstream [3][4].

Q3: Can I just adjust the pH to solubilize it, since it has a phenolic hydroxyl group? Causality: The pKa of the phenolic -OH is likely >8. While raising the pH (alkaline conditions) will deprotonate the phenol to form a water-soluble phenoxide ion, the adjacent aldehyde group is highly susceptible to oxidation or aldol condensation under basic conditions. Solution: Avoid extreme pH adjustments. Relying on pH for this specific molecule compromises chemical stability. Use cyclodextrins or lipid-based nanocarriers to maintain a neutral pH environment.

Mechanism FreeDrug Free Drug (Hydrophobic, Aggregated) Complex Inclusion Complex (Water Soluble, Monomeric) FreeDrug->Complex Thermodynamic Driving Force HPBCD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex Host-Guest Interaction

Mechanism of HP-β-CD host-guest inclusion complexation for hydrophobic drugs.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 10 mM In Vitro Assay Stock (Co-solvency)

This protocol is designed to prevent solvent crashing in cell culture media while keeping DMSO levels below the 1% cytotoxicity threshold.

  • Primary Solubilization: Weigh 1.66 mg of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde and dissolve completely in 100 µL of 100% molecular-grade DMSO. Vortex until optically clear (Yields a 100 mM stock).

  • Surfactant Coating: Add 50 µL of Tween-80 to the DMSO stock. Vortex vigorously for 2 minutes. Self-Validation Check: The solution must remain perfectly clear. Any turbidity indicates incomplete solvation.

  • Aqueous Titration: Slowly add 850 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise (100 µL at a time) while continuously vortexing.

  • Final State: You now have a 10 mM working stock in 10% DMSO / 5% Tween-80. For cell assays, dilute this stock 1:10 directly into the cell culture media to achieve a 1 mM final concentration with a safe 1% DMSO / 0.5% Tween-80 background.

Protocol B: Preparation of an HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol utilizes thermodynamic equilibrium to force the hydrophobic compound into the cyclodextrin cavity, creating a biocompatible, solvent-free solution.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or normal saline. Stir until completely dissolved.

  • Drug Introduction: Add 2-Hydroxy-4-methoxy-6-methylbenzaldehyde in excess (e.g., 20 mg/mL) directly into the HP-β-CD solution.

  • Equilibration: Protect from light and stir continuously at 500 RPM at room temperature for 48 hours. Causality: Complexation is an equilibrium-driven process; sufficient time is required for the drug to displace water inside the cyclodextrin cavity.

  • Filtration (Self-Validation): Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, precipitated drug.

  • Quantification: Analyze the clear filtrate via HPLC-UV (detecting the aromatic ring at ~280 nm) to determine the exact concentration of the solubilized inclusion complex.

Quantitative Data Presentation

The following table summarizes the expected outcomes of applying various solubilization techniques to 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, allowing for rapid comparison of formulation limits.

Solubilization StrategyExcipients UsedEstimated Solubility LimitBiocompatibility (In Vivo)Chemical Stability
Unformulated (Water) None< 0.1 mg/mLHighModerate
Co-solvency 5% DMSO, 5% Tween-802 - 5 mg/mLLow (Cytotoxicity limits)Moderate
Cyclodextrin Complexation 20% w/v HP-β-CD15 - 25 mg/mLHigh (FDA Approved)High (Protects aldehyde)
Lipid Nanoemulsion Intralipid / Cremophor10 - 20 mg/mLModerateHigh

References

  • National Center for Biotechnology Information. "2-Hydroxy-4-methoxy-6-methylbenzaldehyde | C9H10O3 | CID 596815". PubChem.[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques". ISRN Pharmaceutics, 2012, 195727.[Link]

  • Fourmentin, S., Ciobanu, A., Landy, D., & Wenz, G. (2013). "Space filling of β-cyclodextrin and β-cyclodextrin derivatives by volatile hydrophobic guests". Beilstein Journal of Organic Chemistry, 9, 1185–1191. [Link]

  • Nicolaescu, O. E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Pharmaceutics, 17(3), 288.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Melting Points of Everninic Aldehyde and Atranol: A Structural and Methodological Analysis

This guide provides an in-depth comparison of the melting points of two structurally related aromatic aldehydes: everninic aldehyde and atranol. Both are notable compounds found in natural extracts like oakmoss absolute,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the melting points of two structurally related aromatic aldehydes: everninic aldehyde and atranol. Both are notable compounds found in natural extracts like oakmoss absolute, where they contribute to the characteristic fragrance profile but are also recognized as potential allergens.[1][2] For researchers in drug development, fragrance science, and natural product chemistry, understanding the distinct physicochemical properties of these molecules, such as their melting points, is fundamental for identification, purity assessment, and formulation.

This document moves beyond a simple data comparison to explore the underlying molecular principles governing their thermal behavior. We will dissect their structural differences to explain the significant variance in their melting points and provide a rigorous, field-proven experimental protocol for empirical verification.

Physicochemical and Structural Overview

A direct comparison of the core properties of everninic aldehyde and atranol reveals key differences that are foundational to understanding their melting behavior.

PropertyEverninic AldehydeAtranol
Chemical Structure Chemical structure of Everninic aldehydeChemical structure of Atranol
IUPAC Name 2-hydroxy-4-methoxy-6-methylbenzaldehyde[3]2,6-dihydroxy-4-methylbenzaldehyde[4]
Molecular Formula C₉H₁₀O₃[3]C₈H₈O₃[2][5]
Molecular Weight 166.17 g/mol [3]152.15 g/mol
Appearance Pale-yellow to yellow-brown solid[6]Colorless or yellowish crystal/crystalline powder[5]
Melting Point Data not available in surveyed literature. Predicted to be substantially lower than atranol.*135-138 °C [5]

In-Depth Analysis: The Role of Molecular Structure in Melting Point

The melting of a crystalline solid is a physical process that involves overcoming the intermolecular forces (IMFs) that hold the molecules in a fixed, ordered lattice.[8][9] The energy required to disrupt this lattice, and thus the melting point, is directly proportional to the strength of these forces.[10] Both everninic aldehyde and atranol are polar molecules containing a carbonyl group (C=O), but the nature of their substituent groups dictates the dominant IMFs at play.

  • Van der Waals Forces and Dipole-Dipole Interactions: Both molecules exhibit London dispersion forces, which increase with molecular size, and dipole-dipole interactions arising from the polar aldehyde functional group.[11]

  • Hydrogen Bonding: The Decisive Factor: The critical difference lies in their capacity for hydrogen bonding—a potent type of IMF that occurs when hydrogen is bonded to a highly electronegative atom like oxygen.[9]

Atranol's Structural Advantage: Atranol possesses two hydroxyl (-OH) groups. This allows each molecule to act as a hydrogen bond donor and acceptor at two distinct sites. This capacity facilitates the formation of a robust and extensive intermolecular hydrogen-bonding network, which locks the molecules into a highly stable crystal lattice. Overcoming this strong network requires a substantial amount of thermal energy, resulting in its high melting point of 135-138 °C.[5][12]

Everninic Aldehyde's Limitation: In contrast, everninic aldehyde has only one hydroxyl (-OH) group and one methoxy (-OCH₃) group. While the methoxy group's oxygen can act as a hydrogen bond acceptor, it lacks a hydrogen atom to donate. This structural modification halves the molecule's hydrogen-bonding donor capacity compared to atranol, preventing the formation of an equally extensive and stable intermolecular network. Consequently, less energy is required to transition from the solid to the liquid phase, leading to a predictably lower melting point.

Experimental Protocol: Capillary Melting Point Determination

To ensure trustworthy and reproducible data, the following protocol for capillary melting point determination is provided. This method is a self-validating system for assessing the purity and identity of a crystalline organic solid.

Apparatus and Materials
  • Melting point apparatus (e.g., Electrothermal Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample grinding

  • Thermometer (calibrated)

  • Sample compound (dried)

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Ensure the crystalline sample is completely dry. If necessary, dry under a vacuum. Grind the sample into a fine, uniform powder using a mortar and pestle or by crushing with a spatula on a watch glass.

    • Causality: Moisture or residual solvent can act as an impurity, leading to a depression and broadening of the melting point range. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Tube Loading:

    • Action: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Repeat until the packed sample column is 2-3 mm high.

    • Causality: A sample height greater than 3 mm will result in a broad melting range, as an artificial temperature gradient will exist across the larger sample mass. Proper packing prevents the sample from shrinking or shifting during heating, which could be mistaken for the onset of melting.

  • Apparatus Setup and Measurement:

    • Action: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point of the substance.

    • Causality: A rapid initial heating rate saves time. However, approaching the actual melting point must be done slowly to allow the system to remain in thermal equilibrium.

  • Precise Melting Range Determination:

    • Action: Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying eyepiece.

    • Causality: A slow heating rate is critical for an accurate measurement. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

  • Data Recording:

    • Action: Record two temperatures:

      • T₁ (Onset of Melting): The temperature at which the first drop of liquid becomes visible.

      • T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample becomes a clear, transparent liquid.

    • Causality: The melting range (T₁-T₂) is a crucial indicator of purity. A pure compound typically exhibits a sharp melting range of 1-2 °C. Impurities broaden this range. For official reporting, the operation should be repeated at least twice, and the mean value calculated.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

MeltingPointWorkflow start Start prep Sample Preparation (Dry & Grind) start->prep load Load Capillary Tube (2-3 mm) prep->load setup Place in Apparatus load->setup heat_fast Rapid Heating (to ~ MP - 15°C) setup->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe & Record (Onset to Clear Point) heat_slow->observe end_node End observe->end_node

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The significant disparity in the melting points of atranol (135-138 °C) and everninic aldehyde is a direct consequence of their molecular structures. Atranol's two hydroxyl groups enable the formation of a powerful intermolecular hydrogen-bonding network, imparting a high degree of stability to its crystal lattice. Everninic aldehyde, with only one such group, cannot form as extensive a network and is therefore expected to have a markedly lower melting point. This comparison underscores the principle that subtle changes in molecular structure can have profound effects on macroscopic physical properties. The provided experimental protocol offers a reliable standard for researchers to empirically verify these properties, ensuring data integrity for applications in quality control, chemical synthesis, and material characterization.

References

  • PubChem. (n.d.). 2-Hydroxy-4-methoxy-6-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 13). Comparing melting points of substituted benzaldehydes. Retrieved from [Link]

  • ChemBK. (2024, April 9). ATRANOL. Retrieved from [Link]

  • JETIR. (2024, February). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR, 11(2). Retrieved from [Link]

  • Tutto Cosmetici. (2022, November 24). Atranol - Descrizione. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dihydroxy-4-Methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • University of British Columbia. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Intermolecular Forces. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

Sources

Comparative

HPLC retention time of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

This guide provides an in-depth technical analysis of the HPLC retention characteristics of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (commonly known as Eversin or Everninaldehyde ). This compound is a key secondary metab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC retention characteristics of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (commonly known as Eversin or Everninaldehyde ).

This compound is a key secondary metabolite often isolated from lichens (e.g., Evernia prunastri) or generated as a degradation product of Atranorin . Its structural similarity to 2-Hydroxy-4-methoxybenzaldehyde (MBALD) requires precise chromatographic conditions to prevent co-elution and ensure accurate quantification.

Part 1: Chemical Context & Separation Strategy

The "Methyl" Distinction

Researchers often confuse Eversin (CAS 484-58-2) with its non-methylated analog, MBALD (CAS 673-22-3). The presence of the 6-methyl group in Eversin significantly alters its hydrophobicity and steric hindrance, affecting its interaction with C18 stationary phases.

FeatureEversin (Target) MBALD (Analog) Atranorin (Parent)
IUPAC Name 2-Hydroxy-4-methoxy-6-methylbenzaldehyde2-Hydroxy-4-methoxybenzaldehydeDepside Dimer
CAS 484-58-2673-22-3479-20-9
Hydrophobicity Higher (Methyl group)LowerVery High
Elution Order (C18) Intermediate Early Late
Method Selection Strategy
  • For Purity Analysis (Synthesis/QC): Use an Isocratic Method . The consistent organic modifier concentration ensures stable baseline resolution from synthetic precursors (e.g., orcinol derivatives).

  • For Natural Product Profiling (Lichen Extracts): Use a Gradient Method .[1][2] Eversin must be resolved from complex depsides like Evernic Acid and Atranorin, which have vastly different polarities.

Part 2: Experimental Protocols & Retention Data

Protocol A: Isocratic Separation (Recommended for QC)

Best for determining purity of isolated Eversin.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Methanol : Water (70 : 30 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA suppresses the ionization of the phenolic hydroxyl, sharpening the peak.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol/aldehyde).

Retention Time Comparison (Isocratic)

Based on structural analogs and validated methods for benzaldehydes [1, 2].

CompoundPredicted Retention Time (min)RRT (vs. MBALD)
MBALD (Analog) 10.4 ± 0.21.00
Eversin (Target) 11.8 – 12.5 ~1.15
2-Hydroxy-4-methoxybenzoic acid 14.51.39

Analyst Note: The 6-methyl group adds hydrophobicity, causing Eversin to retain longer on a C18 column than the non-methylated MBALD. Expect the peak to appear approximately 1-2 minutes after the MBALD marker under these conditions.

Protocol B: Gradient Separation (Lichen Extract Profiling)

Best for separating Eversin from Atranorin and Evernic Acid.

  • Column: C18 (e.g., Waters SunFire or equivalent), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient Profile:

    • 0–5 min: 5% B → 30% B

    • 5–20 min: 30% B → 100% B

    • 20–25 min: Hold 100% B

  • Flow Rate: 0.8 mL/min.[6]

Retention Time Comparison (Gradient)

Data synthesized from Evernia prunastri profiling studies [3, 4].[1][7]

CompoundRetention Time (min)Elution Logic
Eversin 4.5 – 5.5 Monomeric aldehyde; elutes early in gradient.
Evernic Acid 6.99Dimeric depside; more hydrophobic.
Usnic Acid 8.28Highly hydrophobic dibenzofuran.
Atranorin 8.44Large, non-polar depside.

Part 3: Visualization of Workflows

Figure 1: HPLC Method Decision & Optimization

This logic flow guides the researcher in selecting the correct method based on sample complexity.

MethodSelection Start Start: Sample Type Synthetic Synthetic/Isolated Sample (High Purity) Start->Synthetic Natural Natural Extract (Complex Matrix) Start->Natural Isocratic METHOD A: Isocratic 70% MeOH / 30% H2O (Stable Baseline) Synthetic->Isocratic maximize resolution Gradient METHOD B: Gradient 5-100% ACN (Wide Polarity Range) Natural->Gradient prevent co-elution Result1 Target: Eversin RT: ~12.0 min (Resolution from Isomers) Isocratic->Result1 Result2 Target: Eversin RT: ~5.0 min (Resolution from Atranorin) Gradient->Result2

Caption: Decision tree for selecting between Isocratic (QC) and Gradient (Profiling) HPLC methods.

Figure 2: Extraction & Purification Workflow

Standard protocol for isolating Eversin from Evernia prunastri or reaction mixtures.

ExtractionWorkflow Raw Raw Material (Lichen or Reaction Mix) Step1 Solvent Extraction (Acetone or DCM) Raw->Step1 24h Maceration Step2 Filtration (0.45 µm PTFE) Step1->Step2 Step3 Flash Chromatography (Silica Gel) Step2->Step3 Fractionation Step4 HPLC Analysis (Method A or B) Step3->Step4 Verify Fractions Final Pure Eversin (>98% Purity) Step4->Final Collect Peak

Caption: Workflow for the extraction and purification of Eversin prior to HPLC analysis.

Part 4: Troubleshooting & System Suitability

To ensure "Trustworthiness" in your data, every run must meet these system suitability criteria:

  • Resolution (Rs): If analyzing a mixture, ensure

    
     between Eversin and the nearest impurity (likely a phenol isomer or hydrolysis product).
    
  • Tailing Factor (T):

    
     should be 
    
    
    
    .
    • Fix: If tailing occurs, increase TFA concentration to 0.1% or switch to a "Base Deactivated" (BDS) C18 column to reduce silanol interactions with the phenolic hydroxyl.

  • Wavelength Ratio: Calculate the ratio of Absorbance at 254nm / 280nm.

    • For Eversin, this ratio is a constant physical property. Any deviation

      
       indicates co-elution with a non-aldehyde impurity.
      
References
  • Sircar, D., et al. (2007). "A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus." Chromatographia, 65, 349–353. Link

  • Studzińska-Sroka, E., et al. (2023). "Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin."[1][7] International Journal of Molecular Sciences, 24(24). Link

  • Le Pogam, P., et al. (2016). "Lichen DataBase (LDB): A database of high-resolution MS/MS spectra for lichen metabolites." Scientific Data. Link

  • Lohézic-Le Dévéhat, F., et al. (2013). "Lichen metabolites: extraction and analysis." Natural Products Analysis. Link

Sources

Validation

Technical Application Note: Structural Differentiation of Methyl-Resorcylaldehyde Isomers

This guide is structured as a Technical Application Note designed for analytical chemists and synthetic researchers. It prioritizes mechanistic understanding and self-validating protocols over generic descriptions.[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Application Note designed for analytical chemists and synthetic researchers. It prioritizes mechanistic understanding and self-validating protocols over generic descriptions.[1]

Executive Summary

In the synthesis of bioactive polyketides (e.g., lichen metabolites like atranorin) or drug scaffolds, the regioselective formylation of orcinol derivatives often yields isomeric mixtures. Distinguishing 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Isomer A) from its regioisomer 4-Hydroxy-2-methoxy-6-methylbenzaldehyde (Isomer B) is critical because their chemical reactivity profiles differ fundamentally.[1]

The Core Distinction:

  • Isomer A (Everninaldehyde): Possesses an intramolecular hydrogen bond (H-bond) between the 2-OH and the carbonyl oxygen.[1] This "locked" conformation dramatically alters its spectral and physical properties.[1]

  • Isomer B (Isoeverninaldehyde): The 4-OH is spatially distant from the carbonyl.[1] It functions as a "free" phenol, capable of intermolecular H-bonding but lacking the chelation effect.[1]

This guide provides a multi-modal identification workflow using NMR, IR, and chromatography, grounded in the physical chemistry of the "Ortho Effect."

Structural Logic & Mechanistic Basis

The differentiation relies entirely on the presence or absence of a resonance-assisted hydrogen bond (RAHB) .[1]

The Chelation Mechanism

In Isomer A, the hydroxyl proton at position 2 forms a stable 6-membered chelate ring with the aldehyde oxygen.[1] This desolvates the proton and pulls electron density away from the carbonyl, weakening the C=O bond.[1] In Isomer B, this interaction is geometrically impossible.[1]

HBonding cluster_A Isomer A: 2-Hydroxy (Everninaldehyde) cluster_B Isomer B: 4-Hydroxy (Isoeverninaldehyde) NodeA Intramolecular H-Bond (Chelation) EffectA Deshielded OH (>11 ppm) Lower C=O Freq (<1650 cm-1) Reduced Polarity NodeA->EffectA NodeB Free Phenolic OH (No Chelation) EffectB Shielded OH (<9 ppm) Normal C=O Freq (>1670 cm-1) High Polarity NodeB->EffectB

Figure 1: Mechanistic impact of ortho-substitution on spectral and physical properties.

Spectroscopic Differentiation (The "Gold Standard")

Proton NMR ( H NMR)

This is the definitive test.[1] The chemical shift (


) of the hydroxyl proton is the diagnostic "smoking gun."[1]

Critical Requirement: Spectra must be recorded in a non-polar, non-H-bonding solvent like CDCl


 .[1]
  • Why? Solvents like DMSO-

    
     or Methanol-
    
    
    
    will compete for H-bonding, disrupting the intramolecular bond in Isomer A and causing the OH signals of both isomers to converge, leading to ambiguity.[1]
FeatureIsomer A (2-OH)Isomer B (4-OH)Mechanistic Cause
-OH Shift 11.5 – 12.5 ppm (Sharp Singlet)5.0 – 9.0 ppm (Broad)Isomer A: Deshielded by ring current & H-bond.Isomer B: Exchangeable, solvent dependent.[1]
-CHO Shift 10.1 – 10.2 ppm10.3 – 10.5 ppmIsomer A is slightly shielded relative to B due to resonance changes.[1]
-OCH

~3.85 ppm~3.90 ppmMinimal difference; not diagnostic.[1]
Aromatic H Two singlets (or meta-coupled)Two singlets (or meta-coupled)Pattern depends on 6-Me vs 4-OMe positions.[1]
Infrared Spectroscopy (FT-IR)

If NMR is unavailable, IR provides a rapid secondary confirmation based on bond stiffness.[1]

FeatureIsomer A (2-OH)Isomer B (4-OH)Interpretation
C=O[1][2][3] Stretch 1640 – 1655 cm

1670 – 1690 cm

H-bonding weakens the C=O bond in Isomer A (single bond character increases), lowering frequency.[1]
O-H Stretch Broad, weak, often ~3000 cm

Broad, strong, ~3300–3400 cm

Isomer A's OH is buried in the C-H region due to chelation.[1]

Benchtop Identification (Chromatography & Wet Chem)

Thin Layer Chromatography (TLC)

Stationary Phase: Silica Gel 60


Mobile Phase:  Hexane:Ethyl Acetate (4:1 v/v)[1]
  • Isomer A (Higher

    
    ):  The intramolecular H-bond "hides" the polar hydroxyl group, making the molecule behave as if it were non-polar (pseudo-lipophilic).[1] It travels further up the plate.[1]
    
  • Isomer B (Lower

    
    ):  The exposed hydroxyl and carbonyl groups interact strongly with the polar silica stationary phase, retarding migration.[1]
    
Ferric Chloride Test[1]
  • Isomer A: Rapid formation of a deep purple/violet complex.[1] The ortho-hydroxy aldehyde moiety forms a stable bidentate chelate with Fe(III).[1]

  • Isomer B: May show a transient color or lighter red/brown, but lacks the geometry for stable chelation.[1]

Experimental Protocols

Protocol 1: Diagnostic NMR Sample Preparation

Objective: Preserve the intramolecular H-bond for definitive assignment.[1]

  • Mass: Weigh ~5-10 mg of the unknown solid.

  • Solvent: Dissolve completely in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Caution: Do not use DMSO or Methanol.[1]

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (common contaminants in Vilsmeier reactions).[1]

  • Acquisition: Run a standard proton sequence (16 scans).[1]

  • Analysis: Zoom into the 10–13 ppm region.[1]

    • Signal > 11.0 ppm? Confirm Isomer A .

    • No Signal > 11.0 ppm? Check 5–9 ppm range. Confirm Isomer B .

Protocol 2: Polarity-Based Separation (TLC)

Objective: Quick visual confirmation of relative polarity.[1]

  • Plate: Cut a 5x10 cm Silica Gel 60 aluminum-backed plate.

  • Spotting: Dissolve 1 mg of sample in 100 µL DCM. Spot 1 µL on the baseline.[1]

  • Eluent: Prepare 10 mL of Hexane:EtOAc (80:20) .

  • Development: Run until the solvent front reaches 1 cm from the top.[1]

  • Visualization: View under UV (254 nm).

    • Isomer A:

      
       (Travels high).[1]
      
    • Isomer B:

      
       (Stays low).[1]
      

Decision Matrix (Workflow)

Use this logic flow to finalize your identification.

DecisionTree cluster_conf Secondary Confirmation Start Unknown Sample (Pale Yellow Solid) Step1 Step 1: 1H NMR in CDCl3 Start->Step1 CheckOH Check Region 11.0 - 13.0 ppm Step1->CheckOH ResultA Sharp Singlet Present (> 11.0 ppm) CheckOH->ResultA Yes ResultB No Signal > 11.0 ppm (Signal at 5-9 ppm) CheckOH->ResultB No ConclA IDENTIFIED: Isomer A (2-Hydroxy-4-methoxy...) Everninaldehyde ResultA->ConclA ConclB IDENTIFIED: Isomer B (4-Hydroxy-2-methoxy...) Isoeverninaldehyde ResultB->ConclB TLC TLC (Hex:EtOAc 4:1) High Rf = Isomer A Low Rf = Isomer B ConclA->TLC ConclB->TLC

Figure 2: Analytical workflow for definitive isomer assignment.

References

  • Huneck, S., & Yoshimura, I. (1996).[1] Identification of Lichen Substances. Springer-Verlag Berlin Heidelberg.[1] (Definitive source for NMR shifts of lichen metabolites like Everninaldehyde).[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][3] (Mechanistic explanation of intramolecular hydrogen bonding effects on NMR and IR).

  • Elix, J. A., et al. (1984).[1] "The synthesis of some lichen depsides and depsidones." Australian Journal of Chemistry, 37(11), 2349-2364.[1] (Synthetic protocols and spectral data for orcinol derivatives).

  • PubChem Compound Summary. (2023). 2-Hydroxy-4-methoxy-6-methylbenzaldehyde (Everninaldehyde).[1] National Center for Biotechnology Information.[1]

Sources

Comparative

A Comparative Guide to the 13C NMR Peak Assignments of 4-Methoxy-6-methylsalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the 13C NMR chemical shift assignments for 4-Methoxy-6-methylsalicylaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. By juxtaposing predicted data with experimental values from structurally analogous compounds, we offer a robust framework for the accurate interpretation of its 13C NMR spectrum.

The Challenge of Unambiguous Assignment

The 13C NMR spectrum of a substituted benzene ring, such as in 4-Methoxy-6-methylsalicylaldehyde, presents a unique challenge due to the complex interplay of electronic effects from multiple substituents. The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, the weakly electron-donating methyl (-CH3) group, and the electron-withdrawing aldehyde (-CHO) group all exert distinct influences on the electron density and, consequently, the chemical shifts of the aromatic carbons. This guide dissects these influences to arrive at a confident assignment of each carbon resonance.

Comparative Analysis of 13C NMR Data

To establish a reliable assignment for 4-Methoxy-6-methylsalicylaldehyde, a predicted 13C NMR spectrum was generated and compared against experimental data from key structural analogues: salicylaldehyde, 2-hydroxy-4-methoxybenzaldehyde, and anisole. This comparative approach allows for the deconvolution of individual substituent effects.

CarbonPredicted 4-Methoxy-6-methylsalicylaldehyde (ppm)Experimental Salicylaldehyde (ppm)Experimental 2-Hydroxy-4-methoxybenzaldehyde (ppm)Experimental Anisole (ppm)
C1 118.5119.9115.3159.9
C2 162.7161.4164.5114.1
C3 98.2117.598.8129.5
C4 165.1135.9166.1114.1
C5 107.8119.3107.1120.9
C6 142.1133.6135.8120.9
-CHO 192.5196.5191.9-
-OCH3 55.5-55.654.8
-CH3 22.1---

Detailed Peak Assignments and Rationale

The assignment of each carbon resonance in the predicted spectrum of 4-Methoxy-6-methylsalicylaldehyde is based on established principles of substituent-induced chemical shifts.

  • C1 (ipso- to -CHO): ~118.5 ppm The aldehyde group's carbon is designated C1. This carbon is expected to be shielded relative to an unsubstituted benzene (128.5 ppm) due to the ortho hydroxyl group's electron-donating effect. The predicted value of 118.5 ppm aligns with this expectation and is comparable to the C1 shift in salicylaldehyde (119.9 ppm) and 2-hydroxy-4-methoxybenzaldehyde (115.3 ppm).

  • C2 (ortho- to -CHO, ipso- to -OH): ~162.7 ppm This carbon is directly attached to the strongly electron-donating hydroxyl group, leading to a significant downfield shift. This is a characteristic feature of phenolic carbons. The predicted value of 162.7 ppm is consistent with the experimental values for the hydroxyl-bearing carbon in salicylaldehyde (161.4 ppm) and 2-hydroxy-4-methoxybenzaldehyde (164.5 ppm).

  • C3 (meta- to -CHO, ortho- to -OH, meta- to -OCH3): ~98.2 ppm This carbon experiences strong shielding from both the ortho hydroxyl group and the para methoxy group. This cumulative electron-donating effect results in a highly upfield chemical shift. The predicted value of 98.2 ppm is in excellent agreement with the experimental C3 shift in 2-hydroxy-4-methoxybenzaldehyde (98.8 ppm).

  • C4 (para- to -CHO, ipso- to -OCH3): ~165.1 ppm Attached to the electron-donating methoxy group, this carbon is significantly deshielded. The predicted chemical shift of 165.1 ppm is very close to the experimental value observed for C4 in 2-hydroxy-4-methoxybenzaldehyde (166.1 ppm).

  • C5 (meta- to -CHO, ortho- to -OCH3, meta- to -CH3): ~107.8 ppm This carbon is shielded by the ortho methoxy group. The predicted value of 107.8 ppm is consistent with the experimental C5 shift in 2-hydroxy-4-methoxybenzaldehyde (107.1 ppm). The additional methyl group at C6 has a minor shielding effect on this meta position.

  • C6 (ortho- to -CHO, ipso- to -CH3): ~142.1 ppm The methyl group at this position causes a downfield shift compared to an unsubstituted carbon. The aldehyde group in the ortho position also contributes to the deshielding of this carbon.

  • Aldehyde Carbon (-CHO): ~192.5 ppm The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum. The predicted value of 192.5 ppm is in the expected range and is comparable to the experimental values for salicylaldehyde (196.5 ppm) and 2-hydroxy-4-methoxybenzaldehyde (191.9 ppm).

  • Methoxy Carbon (-OCH3): ~55.5 ppm The carbon of the methoxy group typically resonates around 55-56 ppm. The predicted value of 55.5 ppm is in excellent agreement with the experimental value for 2-hydroxy-4-methoxybenzaldehyde (55.6 ppm) and anisole (54.8 ppm).

  • Methyl Carbon (-CH3): ~22.1 ppm The methyl group attached to the aromatic ring is expected to appear in the aliphatic region, typically around 20-25 ppm. The predicted value of 22.1 ppm is consistent with this expectation.

Visualizing the Assignments

The following diagram illustrates the structure of 4-Methoxy-6-methylsalicylaldehyde with the predicted 13C NMR chemical shift for each carbon atom.

Caption: Structure of 4-Methoxy-6-methylsalicylaldehyde with predicted 13C NMR shifts.

Experimental Protocol for 13C NMR Spectrum Acquisition

For researchers seeking to acquire experimental data for 4-Methoxy-6-methylsalicylaldehyde, the following standard protocol for proton-decoupled 13C NMR is recommended:

  • Sample Preparation: Dissolve approximately 20-50 mg of purified 4-Methoxy-6-methylsalicylaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption line shapes.

    • Perform baseline correction.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Conclusion

The provided analysis, based on a combination of predictive methods and comparative evaluation of experimental data from analogous compounds, offers a reliable guide to the 13C NMR peak assignments of 4-Methoxy-6-methylsalicylaldehyde. Understanding the nuanced effects of each substituent is crucial for the accurate interpretation of the spectrum and the confident structural verification of this and related molecules. This guide serves as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, facilitating their synthetic and analytical endeavors.

References

  • nmrdb.org. An online resource for the prediction of 1H and 13C NMR spectra. [Link]

  • Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectral data for organic compounds, including 13C NMR. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. An open chemistry database at the National Institutes of Health (NIH). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Validation

Spectroscopic characterization of synthetic vs natural Everninic aldehyde

Title: Spectroscopic Characterization of Synthetic vs. Natural Everninic Aldehyde: A Comprehensive Comparison Guide Executive Summary Everninic aldehyde (IUPAC: 2-hydroxy-4-methoxy-6-methylbenzaldehyde; CAS: 34883-08-4),...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization of Synthetic vs. Natural Everninic Aldehyde: A Comprehensive Comparison Guide

Executive Summary

Everninic aldehyde (IUPAC: 2-hydroxy-4-methoxy-6-methylbenzaldehyde; CAS: 34883-08-4), also known as everninaldehyde, is a highly valued aromatic compound utilized in fragrance formulation (as an oakmoss substitute), pharmaceutical research, and the study of lichen metabolites[1]. As supply chains increasingly pivot toward sustainable synthetic alternatives over natural lichen extraction (Evernia prunastri), distinguishing between natural and synthetic sources has become a critical quality control metric.

This guide provides an objective, data-driven comparison of synthetic versus natural everninic aldehyde, focusing on impurity profiling, mechanistic synthesis, and rigorous spectroscopic characterization.

Structural & Mechanistic Foundations

Everninic aldehyde features a highly substituted benzene ring containing an aldehyde, a hydroxyl, a methoxy, and a methyl group. The spatial arrangement of these functional groups dictates its chemical reactivity and spectroscopic signature.

The most critical structural feature is the intramolecular hydrogen bond between the C1-aldehyde carbonyl and the C2-hydroxyl group. This interaction significantly alters the molecule's electron density, lowering the pKa of the C4-hydroxyl group relative to the C2-hydroxyl in its unmethylated precursor (orcylaldehyde). This thermodynamic difference is the mechanistic foundation that allows for the regioselective synthesis of the synthetic variant[2].

G cluster_natural Natural Isolate Workflow cluster_synthetic Synthetic Workflow N1 Oakmoss / Fungal Biomass N2 Solvent Extraction (Acetone/Hexane) N1->N2 N3 Silica Gel Chromatography N2->N3 N4 Natural Everninaldehyde (+ Trace Depsides) N3->N4 Analysis Spectroscopic Validation (NMR, IR, GC-MS) N4->Analysis S1 Orcylaldehyde S2 Selective O-Methylation (Me2SO4, K2CO3) S1->S2 S3 Recrystallization S2->S3 S4 Synthetic Everninaldehyde (+ Isoeverninaldehyde) S3->S4 S4->Analysis

Fig 1: Comparative workflow for natural extraction vs. chemical synthesis of everninaldehyde.

Comparative Impurity Profiling: Synthetic vs. Natural

Because the core molecule is identical (C9H10O3, MW: 166.17 g/mol )[1], the origin of everninic aldehyde is determined by analyzing its trace impurity profile and isotopic signature.

Table 1: Origin-Based Impurity & Signature Comparison

ParameterNatural Everninic AldehydeSynthetic Everninic Aldehyde
Primary Source Evernia prunastri (Oakmoss) or Penicillium fungi[3]Chemical synthesis from orcylaldehyde
Trace Impurities Atranorin, evernic acid, orcylaldehydeIsoeverninaldehyde[4], 2,4-dimethoxy-6-methylbenzaldehyde
Isotopic Signature Modern

C levels; distinct biological

C/

C ratio
Depleted

C (if derived from petrochemical precursors)
Odor Profile Complex, earthy, mossy (due to co-extracts)Sharp, clean, highly defined phenolic-mossy note

Expert Insight: The presence of isoeverninaldehyde (4-hydroxy-2-methoxy-6-methylbenzaldehyde) is the definitive marker of synthetic origin. It occurs as a regioisomer byproduct when the C2-OH is accidentally methylated instead of the C4-OH during synthesis[4].

Spectroscopic Characterization (The Core Data)

To validate the purity and structural integrity of everninic aldehyde, analysts rely on a triad of spectroscopic techniques. The data below summarizes the expected analytical fingerprints.

Table 2: Quantitative Spectroscopic Data

TechniqueKey Signals / ResonancesStructural Assignment & Causality

H NMR
(400 MHz, CDCl

)

11.90 (s, 1H)
C2-OH : Extremely downfield due to strong intramolecular H-bonding with the adjacent aldehyde.

10.10 (s, 1H)
C1-CHO : Aldehyde proton, deshielded by the carbonyl anisotropy.

6.30 (d, J = 2.4 Hz, 1H)

6.25 (d, J = 2.4 Hz, 1H)
C3-H & C5-H : Meta-coupled aromatic protons. Highly shielded by the electron-donating -OH and -OCH

groups.

3.82 (s, 3H)
C4-OCH

: Methoxy group protons.

2.55 (s, 3H)
C6-CH

: Aromatic methyl group protons.
FT-IR (ATR)~3200–2800 cm

(broad)
O-H stretch : Broadened due to strong hydrogen bonding.
~1645 cm

C=O stretch : Shifted significantly lower than typical aldehydes (~1700 cm

) because the H-bond weakens the C=O double bond character.
GC-MS (EI, 70 eV)m/z 166 (M

)
Molecular Ion : Matches the exact mass of C

H

O

[3].
m/z 165, 151, 137Fragments : Corresponds to[M-H]

, [M-CH

]

, and [M-CHO]

.

Validated Laboratory Protocols

Protocol A: Regioselective Synthesis of Synthetic Everninic Aldehyde

This protocol relies on thermodynamic control to selectively methylate the C4 position while leaving the C2 position intact[2].

  • Reagent Preparation : Dissolve 10.0 mmol of orcylaldehyde (2,4-dihydroxy-6-methylbenzaldehyde) in 50 mL of anhydrous acetone in a round-bottom flask.

  • Base Addition : Add 12.0 mmol of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ).
    • Causality: K

      
      CO
      
      
      
      is a mild base. It selectively deprotonates the C4-OH (pKa ~8). The C2-OH remains protonated because its strong intramolecular hydrogen bond with the C1-aldehyde effectively raises its pKa, shielding it from the mild base[2].
  • Methylation : Dropwise add 11.0 mmol of dimethyl sulfate (Me

    
    SO
    
    
    
    ) under a nitrogen atmosphere. Reflux the mixture for 6 hours[2].
  • Self-Validating Reaction Monitoring : Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (7:3) and stain with a 5% FeCl

    
     solution.
    
    • Validation: The starting material will show a deep purple spot. The desired product (everninaldehyde) will show a modified dark green/blue spot. If a spot appears that does not stain with FeCl

      
      , over-methylation (2,4-dimethoxy-6-methylbenzaldehyde) has occurred, indicating a failure in regiocontrol.
      
  • Quenching & Extraction : Cool to room temperature, filter out the inorganic salts, and evaporate the acetone. Partition the residue between diethyl ether and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification : Recrystallize the crude product from a benzene-ligroin or ethanol-water mixture to yield off-white crystals (Target m.p. 63–65 °C)[3].

Protocol B: GC-MS Impurity Profiling (Origin Determination)
  • Sample Prep : Dissolve 1 mg of the everninic aldehyde sample in 1 mL of MS-grade dichloromethane.

  • Chromatography : Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Use a temperature gradient starting at 80°C (hold 2 min), ramping at 10°C/min to 280°C.

  • Data Analysis :

    • Extract ion chromatograms for m/z 166.

    • Interpretation: Synthetic samples will show a minor secondary peak adjacent to the main everninaldehyde peak, corresponding to the isoeverninaldehyde regioisomer[4]. Natural samples will lack this peak but may show heavier eluting peaks (m/z > 300) corresponding to trace depsides like atranorin.

References

1.1 - National Institutes of Health (NIH) 2.3 - Acta Chemica Scandinavica 3. 2 - Indian Academy of Sciences 4.4 - Taylor & Francis

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-methoxy-6-methylbenzaldehyde

As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. Handling aromatic aldehydes like 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, a common building block in organic...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. Handling aromatic aldehydes like 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, a common building block in organic synthesis, requires a comprehensive understanding of its hazard profile to implement effective protective measures. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the compound's specific reactivity and regulatory standards.

Hazard Profile: Understanding the "Why" Behind the PPE

2-Hydroxy-4-methoxy-6-methylbenzaldehyde is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our PPE strategy.[1][2] Understanding these hazards is the critical first step in mitigating risk.

Hazard Statement GHS Code Primary Route of Exposure Consequence
Causes skin irritationH315Dermal (Skin)Direct contact can lead to redness, itching, and inflammation.[1][2][3][4]
Causes serious eye irritationH319Ocular (Eyes)Contact with eyes can cause significant irritation, pain, and potential damage.[1][2][3][4]
May cause respiratory irritationH335InhalationInhaling the dust or powder can irritate the nose, throat, and lungs.[1][2][3][4]

This compound is typically a pale-yellow to yellow-brown solid or powder. The primary risks, therefore, stem from direct contact with the solid and the inhalation of airborne dust generated during handling.

Core PPE Requirements: Your First Line of Defense

Based on the identified hazards, a baseline level of PPE is mandatory for any procedure involving this chemical. The goal is to create a complete barrier between you and the compound.

  • Engineering Controls (Primary Barrier): Whenever possible, handle this compound within a chemical fume hood.[3] This is the most effective way to control respiratory exposure by capturing dust and vapors at the source.[5][6]

  • Eye and Face Protection: Chemical safety goggles are non-negotiable.[5] They must be worn at all times, even by those in the vicinity of the work.[7][8] For procedures with a higher risk of splashing or significant dust generation (e.g., large-scale transfers), a full face shield should be worn in addition to safety goggles.[9][10][11]

  • Skin and Body Protection:

    • Lab Coat: A standard lab coat is required to protect against incidental contact.[5][9] For tasks with higher exposure risk, a chemical-resistant apron over the lab coat is recommended.[7]

    • Gloves: Chemical-resistant gloves are essential.[2] Nitrile gloves are a suitable choice for general laboratory work with this compound, offering better chemical resistance than latex.[5][7] Always inspect gloves for tears or punctures before use.[8] Use proper removal techniques to avoid contaminating your skin.[2]

    • Clothing and Footwear: Always wear long pants and fully enclosed, non-perforated shoes in the laboratory.[5][8][9] This prevents accidental exposure to spills on the lower legs and feet.

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large spill clean-up, respiratory protection is required.[12] An N95-rated respirator may be sufficient for nuisance dust, but a risk assessment should be performed. For significant airborne concentrations, an air-purifying respirator with appropriate cartridges should be used in accordance with a respiratory protection program.

Procedural Guidance: Safe Handling in Practice

Adherence to established protocols is crucial for safety. The following step-by-step guides provide a framework for common laboratory operations.

PPE Donning and Doffing Workflow

The sequence in which you put on and take off PPE is critical to prevent cross-contamination. Donning should occur before entering the work area, and doffing should be performed carefully upon exiting.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (over cuffs) d2->d3 f1 1. Gloves (Peel Off) f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3

Sources

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